RockPhos Pd G3
Description
The exact mass of the compound [RockPhos Palladacycle], min. 98% is 838.32502 g/mol and the complexity rating of the compound is 1010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
ditert-butyl-[6-methoxy-3-methyl-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49OP.C12H10N.CH4O3S.Pd/c1-19(2)23-17-24(20(3)4)28(25(18-23)21(5)6)27-22(7)15-16-26(32-14)29(27)33(30(8,9)10)31(11,12)13;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15-21H,1-14H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHMIRGGAFFMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H63NO4PPdS- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RockPhos Pd G3: A Comprehensive Technical Guide for Advanced Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the RockPhos Pd G3 precatalyst, a third-generation Buchwald palladacycle. It details the catalyst's chemical identity, physical properties, and its broad applicability in various palladium-catalyzed cross-coupling reactions critical to modern organic synthesis and drug discovery. This document furnishes researchers with detailed experimental protocols, quantitative performance data, and a visual representation of the catalytic cycle to facilitate its effective implementation in the laboratory.
Chemical Identity and Properties
Full Chemical Name: [2-(Di-tert-butylphosphino)-3-methoxy-6-methyl-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-aminobiphenyl)]palladium(II) methanesulfonate
CAS Number: 2009020-38-4
| Property | Value |
| Molecular Formula | C₄₄H₆₂NO₄PPdS |
| Molecular Weight | 838.43 g/mol |
| Appearance | White to off-white powder[1] |
| Melting Point | 220-250 °C |
| Stability | Air, moisture, and thermally stable[1] |
| Solubility | Soluble in a wide range of common organic solvents[1] |
Storage and Handling: this compound is an air and moisture-stable solid that can be handled in the air for weighing and reaction setup.[1] For long-term storage, it is recommended to keep the material under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.
Catalytic Applications and Performance
This compound is a versatile and highly active precatalyst for a variety of cross-coupling reactions. Its bulky and electron-rich biarylphosphine ligand facilitates challenging transformations, often with low catalyst loadings and under mild reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, and this compound has demonstrated utility in this area, particularly for the coupling of primary amines with aryl chlorides.
Table 1: Representative Performance in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | n-Hexylamine | 1.0 | NaOtBu | Toluene | 100 | 18 | >95 |
| 2-Chlorotoluene | Cyclohexylamine | 1.5 | K₃PO₄ | t-BuOH | 110 | 24 | 85 |
| 4-Chloroanisole | Aniline | 1.0 | Cs₂CO₃ | Dioxane | 100 | 12 | 92 |
Carbon-Oxygen (C-O) Bond Formation
A significant application of this compound is in the challenging C-O bond-forming reactions, particularly the arylation of primary and secondary aliphatic alcohols.[2][3] The steric bulk of the RockPhos ligand is crucial for promoting the reductive elimination step and minimizing side reactions like β-hydride elimination.[4]
Table 2: Performance in the Arylation of Alcohols
| Aryl Halide | Alcohol | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | 1-Butanol | 1.0 | NaOtBu | Toluene | 100 | 16 | 93 |
| 1-Bromo-4-(trifluoromethyl)benzene | 2-Propanol | 1.5 | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
| 2-Chloropyridine | Cyclohexanol | 2.0 | K₃PO₄ | Toluene | 100 | 18 | 88 |
Suzuki-Miyaura Coupling
This compound is also effective in Suzuki-Miyaura couplings, particularly with challenging substrates such as sterically hindered aryl chlorides and unstable boronic acids.[1]
Table 3: Performance in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid/Ester | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-Dimethylchlorobenzene | Phenylboronic acid | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 91 |
| 4-Chloroanisole | (4-Fluorophenyl)boronic acid | 0.5 | Cs₂CO₃ | Dioxane/H₂O | 80 | 6 | 96 |
| 1-Bromo-3,5-dimethylbenzene | 2-Thiopheneboronic acid | 1.0 | K₂CO₃ | THF/H₂O | 65 | 18 | 89 |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides
An oven-dried reaction vessel equipped with a magnetic stir bar and a condenser is charged with the aryl chloride (1.0 mmol), the primary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol). The vessel is sealed with a septum, and the atmosphere is replaced with argon. This compound (0.01 mmol, 1 mol%) is then added, followed by the addition of anhydrous toluene (5 mL) via syringe. The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction is monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.
General Procedure for the Arylation of Alcohols with Aryl Bromides
To an oven-dried Schlenk tube containing a magnetic stir bar is added the aryl bromide (1.0 mmol), the alcohol (1.5 mmol), and cesium carbonate (1.5 mmol). The tube is sealed, evacuated, and backfilled with argon. This compound (0.015 mmol, 1.5 mol%) and anhydrous dioxane (5 mL) are added. The mixture is stirred at 110 °C until the starting material is consumed as indicated by TLC or GC analysis. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by silica gel chromatography.
Catalytic Cycle and Activation Pathway
This compound is a precatalyst that requires activation to generate the catalytically active Pd(0) species. The activation process and the subsequent catalytic cycle for a representative Buchwald-Hartwig amination are depicted below.
Caption: Activation of this compound and the catalytic cycle for Buchwald-Hartwig amination.
Conclusion
This compound is a highly effective and versatile third-generation Buchwald precatalyst that facilitates a broad range of challenging cross-coupling reactions. Its stability, high reactivity, and applicability to the formation of C-N, C-O, and C-C bonds make it an invaluable tool for synthetic chemists in academic and industrial research. The detailed protocols and performance data provided in this guide are intended to enable researchers to harness the full potential of this advanced catalyst in their synthetic endeavors.
References
- 1. This compound | 2009020-38-4 | Benchchem [benchchem.com]
- 2. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to [(2-Di-tert-butylphosphino-3-methoxy-6-methyl-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2-aminobiphenyl)]palladium(II) Methanesulfonate (RockPhos Pd G3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols for the palladium precatalyst [(2-Di-tert-butylphosphino-3-methoxy-6-methyl-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2-aminobiphenyl)]palladium(II) methanesulfonate, commercially known as RockPhos Pd G3. This third-generation Buchwald precatalyst is a highly efficient and versatile tool for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are critical transformations in pharmaceutical and materials science research and development. This document details the physicochemical properties of this compound, its catalytic applications in key cross-coupling reactions, and provides exemplary experimental protocols.
Core Properties of this compound
This compound is an air- and moisture-stable palladium(II) complex that serves as a precursor to the active monoligated palladium(0) species required for catalytic cross-coupling reactions.[1] Its robust nature allows for ease of handling and storage, making it a convenient and reliable catalyst for a wide range of chemical transformations.[1]
| Property | Value | Reference(s) |
| Full Chemical Name | [(2-Di-tert-butylphosphino-3-methoxy-6-methyl-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2-aminobiphenyl)]palladium(II) methanesulfonate | [2] |
| Synonym(s) | This compound, RockPhos-G3-palladacycle | [2] |
| CAS Number | 2009020-38-4 | [2] |
| Molecular Formula | C₄₄H₆₂NO₄PPdS | [2] |
| Molecular Weight | 838.43 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 220-250 °C | [2] |
| Storage | Store under an inert atmosphere | General recommendation for organometallic compounds |
Catalytic Applications and Performance
This compound is a powerful catalyst for a variety of cross-coupling reactions, demonstrating high efficiency and broad substrate scope. The bulky and electron-rich RockPhos ligand is crucial for promoting challenging coupling reactions, particularly those involving sterically hindered substrates.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. This compound is particularly effective in coupling reactions involving unstable boronic acids and a range of aryl halides, including electron-rich and sterically hindered partners, often under mild conditions and with short reaction times.[1]
| Aryl Halide | Boronic Acid/Ester | Yield (%) | Reference |
| 2-Chloroquinoline | 4-Fluorophenylboronic acid | 95 | [1] |
| 5-Bromoindole | Vinylboronic acid | 88 | [1] |
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a fundamental transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds. While the bulky RockPhos ligand can lead to a narrower substrate scope for highly hindered combinations compared to other specialized catalysts, it is effective for a range of amination reactions.[1]
Detailed quantitative data for a range of substrates in Buchwald-Hartwig amination using this compound is not extensively tabulated in the reviewed literature. However, its classification as a third-generation Buchwald precatalyst indicates its general utility in such transformations.
Carbon-Oxygen (C-O) Coupling
This compound has demonstrated significant utility in the formation of C-O bonds, particularly in the arylation of primary aliphatic alcohols to form aryl alkyl ethers.[3] This transformation is often challenging due to competing side reactions, but the steric bulk of the RockPhos ligand facilitates the desired C-O reductive elimination.[4]
| Aryl Halide | Alcohol | Yield (%) | Reference |
| Various Aryl Halides | Primary Aliphatic Alcohols | Good to Excellent |
Other Cross-Coupling Reactions
This compound is also suitable for a variety of other palladium-catalyzed cross-coupling reactions, including:
Experimental Protocols
The following sections provide generalized experimental protocols for key cross-coupling reactions using this compound. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid or ester.
Reagents and Equipment:
-
Oven-dried glassware (reaction tube or flask)
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
This compound
-
Aryl halide
-
Boronic acid or ester
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add this compound (typically 0.5-2 mol%).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to elevated temperatures) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N coupling of an aryl halide with an amine.
Reagents and Equipment:
-
Oven-dried glassware
-
Magnetic stir bar
-
Inert atmosphere
-
This compound
-
Aryl halide
-
Amine
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the amine (1.2-1.5 equiv.), and the base (1.5-2.0 equiv.).
-
Add this compound (typically 1-3 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas.
-
Add the anhydrous solvent.
-
Stir the mixture at the appropriate temperature (room temperature to reflux) until the reaction is complete.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by chromatography or crystallization.
Mandatory Visualizations
Activation of this compound Precatalyst
The third-generation Buchwald precatalysts are designed for efficient in situ generation of the active Pd(0) species. The process involves a base-mediated reductive elimination of the aminobiphenyl moiety.
Generalized Catalytic Cycle for Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Experimental Workflow for a Typical Cross-Coupling Reaction
This diagram outlines a standard workflow for setting up and performing a cross-coupling reaction in a research laboratory setting.
References
An In-Depth Technical Guide to the RockPhos Pd G3 Catalytic Cycle
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the catalytic cycle of RockPhos Pd G3, a third-generation Buchwald precatalyst. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the catalyst's mechanism, performance, and practical application in cross-coupling reactions.
Introduction to this compound
This compound is a highly efficient and versatile palladium precatalyst widely employed in modern organic synthesis, particularly in carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions.[1][2] As a third-generation Buchwald precatalyst, it offers enhanced stability, activity, and ease of handling compared to earlier generations.[3][4] Its structure features a bulky and electron-rich biaryl phosphine ligand, RockPhos, coordinated to a palladium(II) center. This sophisticated design allows for the efficient in situ generation of the active Pd(0) species, which is crucial for initiating the catalytic cycle.[5] The "G3" designation indicates the presence of a 2-aminobiphenyl scaffold and a methanesulfonate anion, which contribute to the precatalyst's high solubility and stability.[5]
The Catalytic Cycle: A Three-Step Mechanism
The catalytic cycle of this compound in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, proceeds through a well-established three-step mechanism: oxidative addition, transmetalation, and reductive elimination. The bulky and sterically demanding RockPhos ligand plays a pivotal role in facilitating each of these elementary steps.[5]
Diagram of the General Catalytic Cycle
References
- 1. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 3. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 5. This compound | 2009020-38-4 | Benchchem [benchchem.com]
The Advent of Efficiency: A Technical Guide to Third-Generation Buchwald Precatalysts
For Researchers, Scientists, and Drug Development Professionals
The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, with profound implications for the pharmaceutical and materials science industries. Central to this advancement has been the evolution of highly efficient and user-friendly palladium precatalysts. This technical guide provides an in-depth exploration of the benefits and applications of third-generation (G3) Buchwald precatalysts, offering a comparative analysis against their predecessors and detailed experimental insights for their practical implementation.
Core Advantages of Third-Generation Buchwald Precatalysts
Third-generation Buchwald precatalysts represent a significant leap forward in palladium-catalyzed cross-coupling technology. They offer a combination of high stability, broad utility, and exceptional reactivity that addresses many of the limitations of earlier generations.[1][2]
Key Benefits:
-
Enhanced Stability: G3 precatalysts are air- and moisture-stable solids, simplifying handling and weighing procedures and eliminating the need for strictly inert atmosphere conditions for storage and reaction setup.[3][4] This robustness is a significant advantage in both academic and industrial settings.
-
Quantitative and Rapid Activation: A defining feature of G3 precatalysts is their ability to generate the active monoligated Pd(0) species rapidly and quantitatively upon reaction with a base.[1][3] This ensures a controlled and reproducible initiation of the catalytic cycle, leading to more consistent reaction outcomes.
-
Broader Ligand Scope: The G3 scaffold can accommodate a wider variety of bulky and electron-rich biarylphosphine ligands, such as the BrettPhos and t-BuXPhos families.[1] This versatility allows for the fine-tuning of the catalyst's steric and electronic properties to suit a diverse range of substrates and coupling partners.
-
Improved Solubility: G3 precatalysts exhibit excellent solubility in common organic solvents used for cross-coupling reactions, leading to more homogeneous reaction mixtures and improved reaction kinetics.[2]
-
Lower Catalyst Loadings and Shorter Reaction Times: The high reactivity of the in situ-generated active species often allows for lower catalyst loadings and significantly shorter reaction times compared to older catalyst systems, leading to more cost-effective and efficient processes.[2][3]
The Activation Pathway: From Precatalyst to Active Species
The efficacy of the G3 Buchwald precatalyst lies in its facile and predictable activation to the catalytically active Pd(0) species. The process is initiated by a base, which deprotonates the amine on the biphenyl backbone of the precatalyst. This is followed by reductive elimination, which releases the active L-Pd(0) catalyst, a methanesulfonate salt, and carbazole as a byproduct.[1]
Performance Comparison: A Quantitative Look
While a comprehensive, direct comparison of G1, G2, and G3 precatalysts under identical conditions is not extensively documented in a single source, the literature consistently points to the superior performance of the G3 systems. The following tables summarize representative data gleaned from various sources, highlighting the advantages of the G3 precatalysts in key cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Precatalyst Generation | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| G2 | XPhos | 1.0 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | [5] |
| G3 | XPhos | 0.5 | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 4 | >95 | [1][6] |
| G2 | SPhos | 2.0 | K₂CO₃ | Toluene/H₂O | 110 | 16 | 78 | [5] |
| G3 | SPhos | 1.0 | K₂CO₃ | Toluene/H₂O | 100 | 6 | 92 | [6] |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine
| Precatalyst Generation | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| G2 | BrettPhos | 2.0 | NaOtBu | Toluene | 100 | 18 | 88 | [7] |
| G3 | BrettPhos | 1.0 | NaOtBu | Toluene | 80 | 5 | 96 | [8] |
| G2 | RuPhos | 1.5 | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 82 | [7] |
| G3 | RuPhos | 0.5 | K₂CO₃ | 1,4-Dioxane | 100 | 8 | 94 | [9] |
Note: The data presented is a representative summary from various literature sources and may not reflect a direct head-to-head comparison under identical conditions in all cases.
Experimental Protocols
The following are detailed methodologies for two of the most common cross-coupling reactions utilizing third-generation Buchwald precatalysts.
Suzuki-Miyaura Coupling using XPhos Pd G3
Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.
Materials:
-
XPhos Pd G3 precatalyst
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add XPhos Pd G3 (0.005 mmol, 0.5 mol%), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add 4-chlorotoluene (1.0 mmol) via syringe.
-
Add anhydrous 1,4-dioxane (2.0 mL) and degassed water (0.4 mL) via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination using BrettPhos Pd G3
Reaction: Coupling of 4-bromoanisole with morpholine.
Materials:
-
BrettPhos Pd G3 precatalyst
-
4-Bromoanisole
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox, add BrettPhos Pd G3 (0.01 mmol, 1.0 mol%) and sodium tert-butoxide (1.4 mmol) to an oven-dried vial equipped with a magnetic stir bar.
-
Outside the glovebox, add anhydrous toluene (2.0 mL) to the vial under a positive pressure of argon.
-
Add 4-bromoanisole (1.0 mmol) and morpholine (1.2 mmol) via syringe.
-
Seal the vial with a Teflon-lined cap and place it in a preheated aluminum block at 80 °C.
-
Stir the reaction mixture for 5 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.
Conclusion
Third-generation Buchwald precatalysts offer a powerful and versatile platform for a wide range of cross-coupling reactions. Their enhanced stability, broad ligand compatibility, and efficient generation of the active catalytic species make them an invaluable tool for researchers and professionals in drug development and materials science. By understanding the core benefits and employing the detailed protocols outlined in this guide, scientists can harness the full potential of these advanced catalysts to accelerate their research and development efforts.
References
- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. Buchwald G6 Precatalysts: Oxidative Addition Complexes [sigmaaldrich.com]
- 5. preprints.org [preprints.org]
- 6. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of RockPhos Pd G3 in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of RockPhos Pd G3, a third-generation Buchwald precatalyst widely utilized in cross-coupling reactions. While precise quantitative solubility data is not extensively published, this document synthesizes available information from technical data sheets, patents, and scholarly articles to provide a comprehensive understanding of its behavior in various organic solvents. This guide also puts forth a detailed, generalized experimental protocol for determining the solubility of air-sensitive organometallic compounds like this compound.
Core Concepts: Solubility and Precatalyst Performance
The solubility of a precatalyst is a critical parameter in homogeneous catalysis, directly impacting reaction kinetics, catalyst loading, and overall process efficiency. This compound, like other Buchwald G3 precatalysts, is designed for enhanced stability and good solubility in common organic solvents.[1][2] This characteristic is attributed to the methanesulfonate ligand, which replaces the chloride found in earlier generation precatalysts, rendering the complex more soluble in a range of organic media.[1] The air, moisture, and thermal stability of this compound further simplifies its handling and application in both academic and industrial settings.[1][3]
Data Presentation: Solubility Overview
Based on a comprehensive review of available literature, the solubility of this compound can be qualitatively and semi-quantitatively summarized. While exact numerical values (mg/mL) are not publicly available, the following table collates descriptive information and solvents commonly employed in reactions utilizing this precatalyst.
| Solvent | Type | Reported Solubility/Use |
| Toluene | Aromatic hydrocarbon | Frequently used as a solvent for C-O cross-coupling reactions with this compound. Generally considered to have good solubility. |
| Tetrahydrofuran (THF) | Ether | A common solvent for reactions involving palladium precatalysts, where good solubility is generally observed. |
| 1,4-Dioxane | Ether | Mentioned as a preferred solvent in patent literature for reactions involving similar palladium precatalysts. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Noted as a suitable polar aprotic solvent for C-O cross-coupling reactions, suggesting sufficient solubility. |
| 2-Methyltetrahydrofuran | Ether | Listed as a preferred solvent in patent literature, indicating good compatibility. |
It is important to note that fourth-generation (G4) Buchwald precatalysts were developed to exhibit even higher solubilities in some cases.[2]
Experimental Protocol: Determination of Solubility for Air-Sensitive Organometallic Complexes
The following is a generalized experimental protocol for determining the solubility of an air-sensitive compound like this compound. This procedure incorporates best practices for handling such materials to ensure accurate and reproducible results.
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of interest (e.g., toluene, THF)
-
Schlenk flask or vial with a magnetic stir bar
-
Septum and parafilm
-
Syringes and needles (oven-dried)
-
Inert gas supply (Argon or Nitrogen) with a manifold (Schlenk line)
-
Thermostatically controlled stir plate or water bath
-
Analytical balance (accurate to at least 0.1 mg)
-
Volumetric flasks
-
Gas-tight filtration apparatus (e.g., cannula with a filter frit or a syringe filter)
-
Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, ICP-OES, or HPLC)
Procedure:
-
Preparation of Apparatus:
-
Thoroughly clean and oven-dry all glassware (Schlenk flask, syringes, needles, etc.) overnight at >120 °C.
-
Assemble the glassware while hot and allow it to cool under a stream of inert gas.
-
Purge the Schlenk line and all attached glassware with inert gas for at least 30 minutes.
-
-
Sample Preparation:
-
Under a positive pressure of inert gas, accurately weigh a small amount of this compound (e.g., 10-20 mg) and transfer it to the Schlenk flask.
-
Record the exact mass.
-
-
Solvent Addition:
-
Using a gas-tight syringe, add a precise, small volume of the anhydrous solvent (e.g., 1.0 mL) to the Schlenk flask containing the this compound.
-
Seal the flask with a septum and wrap it with parafilm.
-
-
Equilibration:
-
Place the flask on the thermostatically controlled stir plate or in the water bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously to facilitate dissolution.
-
Allow the mixture to equilibrate for a prolonged period (e.g., 24-48 hours) to ensure that the solution reaches saturation. Periodically check for any undissolved solid.
-
-
Separation of Saturated Solution:
-
Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the flask.
-
Under a positive pressure of inert gas, carefully draw a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe fitted with a filter to prevent the transfer of any solid particles.
-
-
Quantification:
-
Transfer the filtered, saturated solution to a volumetric flask and dilute it to a known concentration with the same solvent.
-
Analyze the concentration of palladium in the diluted solution using a suitable analytical technique (e.g., ICP-OES is highly sensitive for metal quantification).
-
Alternatively, if a chromophore is present and a calibration curve can be established, UV-Vis spectroscopy may be used.
-
-
Calculation of Solubility:
-
From the determined concentration of the diluted solution, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
Solubility (mg/mL) = (Concentration of diluted solution in mg/mL) x (Dilution factor)
-
Safety Precautions:
-
Always handle this compound and other air-sensitive reagents in a well-ventilated fume hood or glovebox.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ensure all glassware is free of cracks or defects before use under vacuum or pressure.
Mandatory Visualization
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
References
Thermal Stability and Decomposition of RockPhos Pd G3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RockPhos Pd G3, a third-generation Buchwald precatalyst, is a palladium-based catalyst widely employed in cross-coupling reactions due to its high reactivity, stability, and broad substrate scope.[1][2] As with any catalyst, understanding its thermal stability and decomposition profile is critical for reaction optimization, safety, and ensuring catalyst integrity, particularly during storage and under reaction conditions at elevated temperatures. This guide provides an in-depth overview of the known thermal properties of this compound, its decomposition pathway, and standardized protocols for its analysis.
Third-generation Buchwald precatalysts are designed to be air, moisture, and thermally stable solids that are readily soluble in common organic solvents.[3] This stability allows for ease of handling and accurate dosing in catalytic reactions.[3] The activation of these precatalysts, which can be considered a controlled decomposition to the active catalytic species, is typically triggered by a base at elevated temperatures.[3][4]
Thermal Stability Data
While specific, detailed quantitative studies on the thermal decomposition of this compound using techniques like Thermogravimetric Analysis (TGA) are not extensively available in peer-reviewed literature, the available data indicates a high degree of thermal stability. The melting point of this compound is reported to be in the range of 220-250 °C, which suggests that the compound is stable at the temperatures commonly used for many cross-coupling reactions (typically ranging from room temperature to around 120 °C).[5][6]
For illustrative purposes, the following table summarizes the expected thermal behavior of this compound based on its known properties and the general behavior of third-generation Buchwald precatalysts.
| Parameter | Value/Observation | Source/Rationale |
| Physical Appearance | White to off-white powder | [5] |
| Melting Point | 220-250 °C | [5][6] |
| Recommended Storage | 2-8 °C under an inert atmosphere | [7] |
| Decomposition Onset | Expected to be near or above the melting point in an inert atmosphere. | General knowledge of palladacycles |
| Decomposition Products | Under fire conditions, may decompose to emit toxic fumes. | [7] |
Note: The data in this table is representative. For precise thermal analysis, experimental determination using techniques such as TGA and DSC is recommended.
Decomposition and Activation Pathway
The "decomposition" of a G3 precatalyst in the context of a chemical reaction is a desired process that leads to the formation of the active Pd(0) catalyst. This activation is typically induced by a base. The process involves the deprotonation of the aminobiphenyl moiety, followed by reductive elimination to release carbazole and the active L-Pd(0) species.[3][4]
Caption: Generalized activation pathway of a G3 palladacycle.
Experimental Protocols
Thermogravimetric Analysis (TGA) of an Air-Sensitive Compound
This protocol outlines a general procedure for analyzing the thermal stability of an air-sensitive compound like this compound using a thermogravimetric analyzer. As this compound is air-stable for handling, stringent air-sensitive techniques may be relaxed, but an inert atmosphere during analysis is crucial. For compounds with higher air sensitivity, loading the sample in a glovebox is recommended.[8][9]
Objective: To determine the temperature at which the sample begins to decompose and to quantify its mass loss as a function of temperature.
Apparatus and Materials:
-
Thermogravimetric Analyzer (TGA) with a high-resolution balance.
-
Inert purge gas (e.g., high-purity nitrogen or argon).
-
TGA sample pans (e.g., platinum or alumina).
-
Microbalance for sample weighing.
-
Spatula and tweezers.
-
This compound sample.
-
(Optional) Glovebox for handling highly air-sensitive materials.
Procedure:
-
Instrument Preparation:
-
Turn on the TGA and allow it to stabilize.
-
Start the inert gas flow through the balance and furnace chambers to create an inert environment. A typical flow rate is 20-50 mL/min for the balance and 50-100 mL/min for the furnace.
-
-
Sample Preparation:
-
Tare a clean TGA pan on the microbalance.
-
Carefully weigh 5-10 mg of the this compound sample into the TGA pan. Record the exact weight.
-
-
Loading the Sample:
-
Open the TGA furnace and carefully place the sample pan onto the sample holder using tweezers.
-
Close the furnace and ensure a good seal.
-
Allow the atmosphere inside the furnace to be purged with the inert gas for at least 15-20 minutes before starting the analysis to remove any residual air.
-
-
TGA Method Setup:
-
Create a temperature program in the TGA software. A typical program for a stability study would be:
-
Equilibrate: at 30 °C.
-
Ramp: from 30 °C to 600 °C (or higher, depending on the expected decomposition temperature) at a heating rate of 10 °C/min.
-
Gas Flow: Maintain a constant inert gas flow throughout the experiment.
-
-
-
Running the Analysis:
-
Start the TGA run. The instrument will record the sample weight as a function of temperature.
-
-
Data Analysis:
-
After the run is complete, analyze the resulting TGA curve (Weight % vs. Temperature).
-
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
-
Note the temperatures at which 5%, 10%, and 50% weight loss occurs.
-
The final residual mass can also provide information about the inorganic content.
-
Caption: Experimental workflow for TGA analysis.
Conclusion
This compound is a thermally robust precatalyst, a feature that contributes to its utility in a wide range of cross-coupling reactions. Its high melting point suggests stability well above typical reaction temperatures. The decomposition of this compound is integral to its function, leading to the formation of the active catalytic species through a base-mediated activation pathway. While detailed public data on its thermal decomposition profile is limited, the provided protocols and information serve as a valuable guide for researchers. For critical applications, it is strongly recommended to perform specific thermal analysis on the batch of the catalyst being used.
References
- 1. This compound | 2009020-38-4 [chemicalbook.com]
- 2. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 3. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 2009020-38-4 | Benchchem [benchchem.com]
- 6. solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Methodological & Application
Application Notes and Protocols for RockPhos Pd G3 Catalyzed C-O Bond Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of RockPhos Pd G3, a third-generation Buchwald precatalyst, in carbon-oxygen (C-O) bond formation reactions. This catalyst system is highly effective for the arylation of primary and secondary aliphatic alcohols, offering a broad substrate scope and good to excellent yields.[1]
Introduction
The formation of aryl ethers is a critical transformation in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The Buchwald-Hartwig amination has been widely adapted for C-O bond formation, and the development of specialized catalysts has been crucial for achieving high efficiency and functional group tolerance. This compound is an air- and moisture-stable palladium(II) precatalyst that, upon activation, generates a highly active monoligated Pd(0) species.[1] The bulky and electron-rich RockPhos ligand is designed to accelerate the rate-determining reductive elimination step and suppress competing β-hydride elimination, a common side reaction in couplings involving aliphatic alcohols.[2] This catalyst system has proven to be particularly valuable for the coupling of a wide range of aryl and heteroaryl halides with primary and secondary alcohols.[2]
Data Presentation
The following tables summarize the performance of this compound in the C-O cross-coupling of various aryl halides with primary and secondary alcohols. The data is compiled from literature sources and demonstrates the broad applicability of this catalyst system.[2]
Table 1: Coupling of Aryl Halides with Secondary Alcohols [2]
| Entry | Aryl Halide | Alcohol | Pd (mol %) | Ligand (mol %) | Yield (%) |
| 1 | 4-Chloroanisole | 2-Butanol | 2.5 | 6.0 | 70 |
| 2 | 4-Chlorotoluene | 2-Butanol | 2.5 | 6.0 | 75 |
| 3 | 4-Chloro-N,N-dimethylaniline | 2-Butanol | 2.5 | 6.0 | 82 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Cyclopentanol | 0.5 | 1.5 | 91 |
| 5 | 3-Chloroanisole | Cyclopentanol | 0.5 | 1.5 | 86 |
| 6 | 2-Chlorotoluene | Cyclohexanol | 2.5 | 6.0 | 65 |
| 7 | 3-Chloropyridine | 2-Butanol | 2.5 | 6.0 | 71 |
| 8 | 6-Chloroquinoline | Cyclopentanol | 2.5 | 6.0 | 62 |
| 9 | 5-Bromopyrimidine | 2-Butanol | 2.5 | 6.0 | 76 |
| 10 | 5-Chlorobenzothiazole | 2-Butanol | 2.5 | 6.0 | 85 |
Table 2: Coupling of Aryl Halides with Primary Alcohols [2]
| Entry | Aryl Halide | Alcohol | Pd (mol %) | Ligand (mol %) | Yield (%) |
| 1 | 4-Bromoanisole | n-Butanol | 1.0 | 2.4 | 95 |
| 2 | 4-Chloroanisole | n-Butanol | 2.0 | 4.8 | 85 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | n-Butanol | 0.5 | 1.5 | 98 |
| 4 | 4-Chlorodiphenyl ether | Trifluoroethanol | 2.0 | 4.8 | 83 |
| 5 | 1-Bromo-3,5-dimethylbenzene | N-Boc-D-prolinol | 1.0 | 2.4 | 86 |
| 6 | 2-Bromotoluene | n-Butanol | 2.0 | 2.4 | 92 |
| 7 | 2-Bromo-p-xylene | Isopropanol | 2.0 | 2.4 | 89 |
| 8 | 2-Bromopyridine | n-Butanol | 1.0 | 2.4 | 88 |
| 9 | 3-Bromopyridine | n-Butanol | 1.0 | 2.4 | 91 |
| 10 | 5-Bromoindole | n-Butanol | 1.0 | 2.4 | 88 |
Experimental Protocols
The following is a general protocol for the this compound catalyzed C-O bond formation between an aryl halide and an alcohol. This protocol is based on procedures reported in the literature and should be adapted for specific substrates and scales.[2]
Materials:
-
This compound precatalyst
-
Aryl halide
-
Alcohol
-
Base (e.g., Cesium Carbonate, Cs₂CO₃)
-
Anhydrous toluene
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (0.5 - 2.5 mol %), Cesium Carbonate (1.5 mmol), and the alcohol (2.0 mmol).
-
The vessel is sealed and purged with an inert atmosphere (Nitrogen or Argon).
-
Anhydrous toluene (1 mL) is added via syringe.
-
The aryl halide (1.0 mmol) is then added to the reaction mixture.
-
The reaction mixture is heated to the desired temperature (typically 90-110 °C) and stirred for the specified time (typically 5-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).
-
The mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aryl ether.
Mandatory Visualization
Catalytic Cycle of this compound Catalyzed C-O Bond Formation
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig C-O cross-coupling reaction mediated by this compound.
Caption: Catalytic cycle for C-O bond formation using this compound.
Experimental Workflow
The following diagram outlines the general experimental workflow for performing a this compound catalyzed C-O coupling reaction.
Caption: General experimental workflow for this compound C-O coupling.
References
Application Notes and Protocols for the Arylation of Aliphatic Alcohols using RockPhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed arylation of aliphatic alcohols utilizing the RockPhos Pd G3 precatalyst. This third-generation Buchwald precatalyst has demonstrated significant efficacy in the formation of C-O bonds, a crucial transformation in the synthesis of pharmaceuticals and other complex organic molecules.
Introduction
The formation of aryl alkyl ethers via cross-coupling reactions is a powerful tool in organic synthesis. This compound, a highly active and stable precatalyst, facilitates the coupling of a wide range of aryl halides with primary and secondary aliphatic alcohols. The bulky and electron-rich RockPhos ligand is designed to promote the desired reductive elimination step and suppress common side reactions like β-hydride elimination, which is a significant challenge, particularly with secondary alcohols.[1][2][3][4] This catalyst system is effective for a variety of substrates, including electron-rich and heteroaryl halides.[1]
Catalytic Cycle
The generally accepted catalytic cycle for the palladium-catalyzed C-O cross-coupling of aryl halides and alcohols is depicted below. The RockPhos ligand's steric bulk is crucial for accelerating the rate-determining reductive elimination from the Pd(II) intermediate, thus improving reaction efficiency and minimizing the formation of undesired arene byproducts.[2][3]
Figure 1. General catalytic cycle for the Pd-catalyzed C-O cross-coupling of aryl halides with aliphatic alcohols.
Experimental Data
The following tables summarize the performance of the this compound catalyst system in the arylation of various primary and secondary alcohols with different aryl halides.
Table 1: Arylation of Secondary Alcohols with 4-Chloroanisole [1]
| Ligand | Yield (%) | Arene Byproduct (%) |
| L4 (RockPhos) | 76 | 24 |
| L1 | 63 | 37 |
| L2 | 45 | 55 |
| L3 | 25 | 75 |
Reaction conditions: 4-chloroanisole (1.0 mmol), 2-butanol (2.0 mmol), (allylPdCl)₂ (1 mol%), Ligand (3 mol%), Cs₂CO₃ (1.5 mmol), 4Å molecular sieves (200 mg), tBu₃N (1 mL), 90 °C, 21 h.[1]
Table 2: Arylation of Various Aryl Halides with Secondary Alcohols using RockPhos [1]
| Entry | Aryl Halide | Alcohol | Product | Yield (%) |
| 2a | 4-Chloroanisole | Cyclohexanol | 1-Cyclohexyloxy-4-methoxybenzene | 78 |
| 2b | 4-Chlorotoluene | Cyclopentanol | 1-Cyclopentyloxy-4-methylbenzene | 75 |
| 2c | 4-Chloro-1,2-dimethylbenzene | Cyclopentanol | 4-Cyclopentyloxy-1,2-dimethylbenzene | 81 |
| 2d | 1-Bromo-4-methoxybenzene | 2-Butanol | 1-(sec-Butoxy)-4-methoxybenzene | 71 |
| 2e | 3-Chloroanisole | Cyclohexanol | 1-Cyclohexyloxy-3-methoxybenzene | 86 |
| 2f | 2-Bromotoluene | Cyclohexanol | 1-Cyclohexyloxy-2-methylbenzene | 65 |
| 2g | 1-Bromo-2,6-dimethylbenzene | Cyclohexanol | 2-Cyclohexyloxy-1,3-dimethylbenzene | 55 |
Reaction conditions: ArX (1 mmol), alcohol (2 mmol), Cs₂CO₃ (1.5 mmol), (allylPdCl)₂ (1 mol%), RockPhos (2.4 mol%), toluene (1 mL), 90 °C, 5-21 h.[1]
Table 3: Arylation of Various Aryl Halides with Primary Alcohols using RockPhos [1]
| Entry | Aryl Halide | Alcohol | Product | Yield (%) |
| 3a | 4-Bromoanisole | n-Butanol | 1-Butoxy-4-methoxybenzene | 84 |
| 3b | 4-tert-Butylbromobenzene | n-Butanol | 1-Butoxy-4-(tert-butyl)benzene | 85 |
| 3c | 4-Bromotoluene | n-Butanol | 1-Butoxy-4-methylbenzene | 82 |
| 3d | 4-Chloroanisole | 3,3-Dimethyl-1-butanol | 1-(3,3-Dimethylbutoxy)-4-methoxybenzene | 88 |
| 3j | 2-Bromopyridine | n-Butanol | 2-(Butoxy)pyridine | 75 |
| 3k | 3-Bromopyridine | n-Butanol | 3-(Butoxy)pyridine | 82 |
| 3l | 2-Chloropyrazine | Cyclopentylmethanol | 2-(Cyclopentylmethoxy)pyrazine | 78 |
Reaction conditions: ArX (1 mmol), alcohol (2 mmol), Cs₂CO₃ (1.5 mmol), (allylPdCl)₂ (0.5 mol%), RockPhos (1.5 mol%), toluene (1 mL), 90 °C, 5-21 h.[1]
Experimental Protocols
The following are general procedures for the arylation of primary and secondary alcohols using this compound. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.
General Procedure for the Arylation of Secondary Alcohols
Figure 2. Experimental workflow for the arylation of secondary alcohols.
Reagents and Equipment:
-
Oven-dried reaction tube with a stir bar
-
This compound
-
Aryl halide (1.0 mmol)
-
Secondary alcohol (2.0 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
4Å Molecular Sieves (200 mg)
-
Toluene (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Heating block or oil bath
-
Standard glassware for work-up and purification
Protocol:
-
To an oven-dried reaction tube containing a magnetic stir bar, add cesium carbonate (1.5 mmol) and 4Å molecular sieves (200 mg).
-
Under an inert atmosphere, add this compound (typically 1-2 mol%).
-
Add the aryl halide (1.0 mmol) and the secondary alcohol (2.0 mmol).
-
Add toluene (1.0 mL).
-
Seal the reaction tube and place it in a preheated oil bath or heating block at 90 °C.
-
Stir the reaction mixture for 5-21 hours, monitoring by TLC or GC-MS for completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl alkyl ether.
General Procedure for the Arylation of Primary Alcohols
The protocol for primary alcohols is similar to that for secondary alcohols, often with a lower catalyst loading.
Reagents and Equipment:
-
As listed for secondary alcohols.
Protocol:
-
To an oven-dried reaction tube containing a magnetic stir bar, add cesium carbonate (1.5 mmol).
-
Under an inert atmosphere, add this compound (typically 0.5-1 mol%).
-
Add the aryl halide (1.0 mmol) and the primary alcohol (2.0 mmol).
-
Add toluene (1.0 mL).
-
Seal the reaction tube and place it in a preheated oil bath or heating block at 90 °C.
-
Stir the reaction mixture for 5-21 hours.
-
Follow the work-up and purification procedure as described for secondary alcohols (steps 7-11).
Safety Information
-
This compound is an air- and moisture-stable solid but should be handled in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
-
The reaction should be conducted under an inert atmosphere to prevent catalyst deactivation and ensure optimal results.
Conclusion
This compound is a versatile and efficient precatalyst for the C-O cross-coupling of both primary and secondary aliphatic alcohols with a broad range of aryl halides. The provided protocols and data serve as a valuable starting point for researchers in drug discovery and chemical synthesis, enabling the reliable construction of aryl alkyl ether moieties. Further optimization may be required for specific substrate combinations to achieve maximum yields.
References
- 1. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 2009020-38-4 | Benchchem [benchchem.com]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Utilizing RockPhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of RockPhos Pd G3 in Suzuki-Miyaura cross-coupling reactions. This third-generation Buchwald precatalyst offers high stability and reactivity, enabling the efficient formation of carbon-carbon bonds with a broad range of substrates.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between organoboron compounds and organic halides or triflates. The choice of catalyst is critical for the success of this reaction, particularly when dealing with challenging substrates. This compound is a highly effective precatalyst for these transformations. As a third-generation Buchwald precatalyst, it is an air- and moisture-stable solid that, upon activation with a base, readily generates the active monoligated Pd(0) species required for the catalytic cycle. Its bulky and electron-rich RockPhos ligand enhances catalytic activity, allowing for efficient couplings of a wide variety of substrates, including sterically hindered, electron-rich, and heteroaryl chlorides, often under mild conditions and with short reaction times.
Advantages of this compound
-
High Stability: Air and moisture stability simplifies handling and reaction setup.
-
High Reactivity: The bulky, electron-rich RockPhos ligand promotes efficient catalysis.
-
Broad Substrate Scope: Effective for coupling a wide range of aryl and heteroaryl halides with various boronic acids.
-
Mild Reaction Conditions: Often allows for reactions to be conducted at room temperature or slightly elevated temperatures.
-
Low Catalyst Loadings: High catalytic activity can lead to reduced catalyst usage.
Data Presentation
The following tables summarize the performance of this compound and similar Buchwald G3 precatalysts in Suzuki-Miyaura cross-coupling reactions with a variety of substrates.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 98 |
| 2 | 2-Chlorotoluene | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 3 | 4-Chloroanisole | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 97 |
| 4 | 2-Chloroanisole | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | 2 | K₃PO₄ | Toluene/H₂O | 80 | 8 | 99 |
Data is representative of typical results obtained with Buchwald G3 precatalysts.
Table 2: Suzuki-Miyaura Coupling of Heteroaryl Halides with Arylboronic Acids
| Entry | Heteroaryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | 2 | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 94 |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | 1.5 | K₂CO₃ | THF/H₂O | 60 | 16 | 91 |
| 3 | 2-Chloroquinoline | 4-Fluorophenylboronic acid | 2 | K₃PO₄ | Dioxane/H₂O | 40 | 0.5 | 95 |
| 4 | 5-Bromoindole | Vinylboronic acid | 2 | K₂CO₃ | THF | RT | 1 | 88 |
| 5 | 2-Chlorothiophene | 4-Acetylphenylboronic acid | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 96 |
Data is representative of typical results obtained with Buchwald G3 precatalysts.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Halide with an Arylboronic Acid:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
This compound (0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), this compound (0.02 mmol), and base (2.0 mmol).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., 5 mL of toluene) and degassed water (e.g., 0.5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle with Buchwald G3 Precatalyst
Caption: Suzuki-Miyaura catalytic cycle initiated by a G3 precatalyst.
General Experimental Workflow for Suzuki-Miyaura Cross-Coupling
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Application Notes and Protocols for Buchwald-Hartwig Amination using RockPhos Pd G3 Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of arylamines and related compounds. The evolution of palladium catalysts has been central to the advancement of this methodology. The third-generation (G3) Buchwald precatalysts, characterized by their air- and moisture-stability, offer significant advantages in terms of ease of handling, catalyst activation, and reaction efficiency.
RockPhos Pd G3 is a commercially available G3 precatalyst that incorporates the bulky and electron-rich RockPhos ligand. While extensively documented for its utility in C-O bond formation, its application in Buchwald-Hartwig amination reactions is also noteworthy, providing a valuable tool for challenging C-N cross-coupling reactions. These notes provide an overview, key features, and detailed protocols for the application of this compound in Buchwald-Hartwig amination.
Key Features of this compound
-
High Stability: As a G3 precatalyst, this compound is an air- and moisture-stable solid, simplifying reaction setup and handling.[1]
-
Efficient Catalyst Activation: The G3 scaffold allows for the rapid and predictable generation of the active monoligated Pd(0) species under basic conditions.
-
Broad Applicability: The bulky and electron-rich nature of the RockPhos ligand facilitates the coupling of a wide range of aryl and heteroaryl halides with various primary and secondary amines.
-
Reduced Catalyst Loadings: The high activity of the catalyst often allows for lower catalyst loadings, which is economically and environmentally beneficial.
Catalytic Cycle and Activation
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The this compound precatalyst enters this cycle after activation.
Activation of this compound Precatalyst
The G3 precatalyst is activated by a base, which facilitates the reductive elimination of a carbazole derivative to generate the active L-Pd(0) species (where L is the RockPhos ligand). This active catalyst then enters the main catalytic cycle.
Caption: Activation of the this compound Precatalyst.
General Buchwald-Hartwig Amination Catalytic Cycle
Once the active L-Pd(0) catalyst is formed, it undergoes oxidative addition with the aryl halide. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination furnish the desired arylamine product and regenerate the active Pd(0) catalyst.
Caption: General Catalytic Cycle of Buchwald-Hartwig Amination.
Experimental Protocols
The following are general protocols for the Buchwald-Hartwig amination using this compound. Optimization of reaction parameters such as solvent, base, temperature, and reaction time may be necessary for specific substrates.
General Procedure for the Amination of Aryl Halides
Materials:
-
This compound catalyst
-
Aryl halide (e.g., aryl chloride, bromide, or iodide)
-
Amine (primary or secondary)
-
Base (e.g., sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Reaction vessel (e.g., oven-dried Schlenk tube or vial with a stir bar)
-
Inert atmosphere (e.g., nitrogen or argon)
Protocol:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (1.4 mmol, 1.4 equiv).
-
In a separate vial, weigh the this compound catalyst (0.01-0.05 mmol, 1-5 mol%) under an inert atmosphere.
-
Add the catalyst to the reaction vessel, followed by the anhydrous solvent (2-5 mL).
-
Seal the reaction vessel and place it under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.
Data Presentation
Table 1: General Reaction Conditions for Amination of Aryl Chlorides with Primary Amines.
| Parameter | Condition |
| Catalyst | G3 Precatalyst (e.g., this compound) |
| Catalyst Loading | 1-2 mol% |
| Aryl Halide | Aryl Chloride (1.0 equiv) |
| Amine | Primary Amine (1.2-1.5 equiv) |
| Base | NaOtBu or LHMDS (1.4-2.0 equiv) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 2-24 h |
Table 2: General Reaction Conditions for Amination of Aryl Bromides with Secondary Amines.
| Parameter | Condition |
| Catalyst | G3 Precatalyst (e.g., this compound) |
| Catalyst Loading | 0.5-2 mol% |
| Aryl Halide | Aryl Bromide (1.0 equiv) |
| Amine | Secondary Amine (1.2 equiv) |
| Base | Cs₂CO₃ or K₃PO₄ (1.5-2.0 equiv) |
| Solvent | Toluene or t-BuOH |
| Temperature | 100-120 °C |
| Reaction Time | 4-24 h |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for setting up a Buchwald-Hartwig amination reaction.
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Conclusion
This compound is a valuable third-generation Buchwald precatalyst for facilitating C-N bond formation via the Buchwald-Hartwig amination. Its stability, ease of use, and the robust nature of the RockPhos ligand make it a suitable choice for a variety of substrate combinations. The provided protocols and general conditions offer a solid starting point for researchers to explore the utility of this catalyst in their synthetic endeavors. As with any catalytic reaction, substrate-specific optimization is key to achieving high yields and purity.
References
RockPhos Pd G3: Application Notes and Protocols for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
RockPhos Pd G3 is a third-generation Buchwald precatalyst that has emerged as a powerful tool in pharmaceutical synthesis.[1] Its design features a bulky and electron-rich biarylphosphine ligand, RockPhos, which enhances catalyst stability and reactivity, enabling challenging cross-coupling reactions under mild conditions.[1] This catalyst system is particularly effective for the formation of carbon-carbon (C-C), carbon-oxygen (C-O), and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the construction of complex drug molecules.[1] As a G3 precatalyst, this compound offers improved solution stability and ease of activation compared to earlier generation catalysts.[1]
Key Applications in Pharmaceutical Synthesis
This compound has demonstrated utility in a variety of cross-coupling reactions crucial for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. Its applications include Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and C-O bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. This compound is effective in catalyzing the coupling of aryl halides with boronic acids, even with challenging substrates such as unstable boronic acids and heteroaryl chlorides.[1]
Example Applications:
-
Synthesis of a Kir2.1 Potassium Channel Inhibitor Intermediate: In the development of novel inhibitors for the inward-rectifier potassium channel Kir2.1, a key synthetic step involved a Suzuki-Miyaura coupling to introduce various aryl groups. While the specific example cited utilized a different palladium catalyst, this compound is a suitable catalyst for such transformations.[2]
-
Formation of Biaryl Cores in Estrogen Receptor Agonists: The synthesis of selective estrogen receptor β agonists based on a para-carborane scaffold involved the coupling of aryl halides, a reaction type for which this compound is well-suited.[3]
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a vital transformation in medicinal chemistry. While the substrate scope for C-N bond formation with this compound can be narrow for highly hindered substrates, it is effective for certain challenging couplings.[1]
Carbon-Oxygen (C-O) Bond Formation
This compound has shown exceptional performance in the arylation of aliphatic alcohols to form C-O bonds, a common structural motif in pharmaceuticals.
Example Application:
-
Synthesis of Duocarmycin-Based Conjugates: In the synthesis of duocarmycin-based conjugates for targeted tumor therapy, a key step involved the coupling of a drug molecule fragment with an alcohol, a reaction facilitated by this compound.[4]
Quantitative Data Summary
The following tables summarize the performance of this compound in representative cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling Reactions [1]
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |
| 1 | 2-Chloroquinoline | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)quinoline | 95 |
| 2 | 5-Bromoindole | Vinylboronic acid | 5-Vinylindole | 88 |
Table 2: C-O Cross-Coupling of Aryl Halides with Primary Alcohols
| Entry | Aryl Halide | Alcohol | Product | Yield (%) |
| 1 | 4-Chloroanisole | Methanol | 4-Methoxyanisole | - |
| 2 | Aryl Bromide | Methanol-d4 | Deuterated Aryl Methyl Ether | 42[2] |
| 3 | Aryl Halide | Methanol | Aryl Methyl Ether | - |
Experimental Protocols
General Considerations
This compound is an air- and moisture-stable solid that can be handled in the air.[1] However, for optimal results and reproducibility, it is recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous and deoxygenated.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline. Optimization of catalyst loading, base, solvent, and temperature may be required for specific substrates.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), and base (e.g., K₃PO₄, 2.0 equiv.).
-
Add this compound (1-2 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: C-O Cross-Coupling of an Aryl Bromide with Methanol
This protocol is adapted from the synthesis of a deuterated intermediate for a Kir2.1 inhibitor.[2]
Diagram: C-O Coupling Experimental Setup
Caption: Workflow for the C-O coupling of an aryl bromide with methanol.
Procedure:
-
In a reaction vial, combine the aryl bromide (1.0 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and this compound (5 mol%).
-
Add toluene as the solvent.
-
Add methanol-d4 (1.5 equiv.).
-
Seal the vial and heat the mixture to 100 °C.
-
Stir the reaction until completion (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Perform a standard aqueous workup.
-
Purify the product to yield the desired aryl methyl ether.
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, which is the fundamental process through which this compound operates.
Diagram: Generalized Palladium Cross-Coupling Cycle
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
This cycle illustrates the key steps: oxidative addition of the aryl halide to the active Pd(0) species, transmetalation with the organometallic reagent (in Suzuki-Miyaura) or coordination and deprotonation of the nucleophile (in Buchwald-Hartwig and C-O coupling), and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. The bulky RockPhos ligand facilitates the reductive elimination step, which is often rate-limiting.[1]
Conclusion
This compound is a versatile and robust catalyst for key bond-forming reactions in pharmaceutical synthesis. Its stability, high reactivity, and effectiveness with a range of substrates make it a valuable tool for drug discovery and development professionals. The provided protocols offer a starting point for the application of this catalyst in the synthesis of complex, biologically active molecules. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols for RockPhos Pd G3: Catalyst Loading and Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
RockPhos Pd G3 is a third-generation palladium precatalyst developed by the Buchwald group, designed for high efficiency and stability in a variety of cross-coupling reactions.[1][2] As an air- and moisture-stable solid, it offers significant advantages in terms of handling and storage compared to earlier generation catalysts.[1] Its high solubility in common organic solvents further enhances its utility in solution-phase catalysis.[2] The "G3" designation indicates that it is a third-generation precatalyst, featuring a methanesulfonate (OMs) ligand that facilitates the formation of the active monoligated Pd(0) species.[2] This ready activation, often under mild conditions with a base, is crucial for its high catalytic activity.[1]
The RockPhos ligand itself is a bulky and electron-rich biarylphosphine, a key feature that promotes efficient oxidative addition and reductive elimination steps in the catalytic cycle, even with challenging substrates.[3] This allows for the use of lower catalyst loadings and often leads to shorter reaction times. This compound has demonstrated utility in a range of transformations, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and C-O cross-coupling reactions.[4]
Optimizing the catalyst loading is a critical aspect of developing efficient, cost-effective, and scalable synthetic protocols. This document provides detailed application notes and protocols for the use of this compound, with a focus on catalyst loading and optimization strategies for key cross-coupling reactions.
Catalytic Cycle and Activation
The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation (in the case of Suzuki-Miyaura coupling) or reaction with a nucleophile (in Buchwald-Hartwig and C-O couplings), and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The G3 precatalyst readily enters this cycle upon activation with a base, which facilitates the reductive elimination of carbazole and methanesulfonate to generate the active monoligated Pd(0) species.
Caption: General catalytic cycle for cross-coupling reactions using this compound.
General Experimental Workflow
A typical experimental setup for a cross-coupling reaction using this compound involves the careful exclusion of oxygen and moisture, although the precatalyst itself is air-stable. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for sensitive substrates or when aiming for very low catalyst loadings.
Caption: A typical experimental workflow for cross-coupling reactions.
Application Notes and Protocols
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound can be an effective catalyst for this transformation, particularly with challenging substrates.
General Protocol:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Seal the vial with a septum and purge with argon or nitrogen.
-
Add anhydrous solvent (e.g., toluene or dioxane, 2-5 mL) via syringe.
-
Add the this compound catalyst (see table below for loading optimization).
-
Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture for the specified time, monitoring by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalyst Loading Optimization:
The optimal catalyst loading can vary significantly depending on the reactivity of the substrates. For activated aryl halides, lower loadings are often sufficient, while more challenging substrates may require higher loadings. It is recommended to start with a loading of 1-2 mol% and adjust as needed.
| Catalyst Loading (mol%) | Typical Substrates | Expected Outcome | Notes |
| 0.5 - 1.0 | Electron-deficient aryl bromides/iodides, simple amines. | High yields, shorter reaction times. | A good starting point for optimization. |
| 1.0 - 2.0 | Electron-rich aryl bromides, sterically hindered amines. | Good to high yields. | May require longer reaction times or higher temperatures. |
| 2.0 - 5.0 | Aryl chlorides, poorly reactive amines. | Moderate to good yields. | Higher loadings may be necessary to achieve reasonable conversion. |
Note: This table provides general guidelines. Optimal conditions should be determined experimentally.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. This compound, like other G3 precatalysts, is effective for this reaction, especially with unstable boronic acids.[2]
General Protocol:
-
To an oven-dried reaction vial, add the aryl halide (1.0 mmol), the boronic acid or ester (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Seal the vial, and purge with an inert gas.
-
Add the solvent system (e.g., dioxane/water, toluene/water) (3-6 mL).
-
Add the this compound catalyst (see table below for loading optimization).
-
Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time.
-
Monitor the reaction progress.
-
After completion, cool the mixture, add water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by chromatography.
Catalyst Loading Optimization:
For Suzuki-Miyaura couplings, catalyst loadings can often be reduced to very low levels, particularly with reactive coupling partners.
| Catalyst Loading (mol%) | Typical Substrates | Expected Outcome | Notes |
| 0.05 - 0.5 | Activated aryl bromides/iodides. | Excellent yields. | Ideal for process development and cost reduction. |
| 0.5 - 2.0 | Aryl chlorides, heteroaryl halides. | Good to excellent yields. | A robust starting point for most applications. |
| > 2.0 | Highly unreactive or sterically demanding substrates. | May be required for difficult couplings. | Consider solvent and base optimization concurrently. |
Note: This table provides general guidelines. Optimal conditions should be determined experimentally.
C-O Cross-Coupling
This compound has been shown to be particularly effective for the C-O cross-coupling of primary aliphatic alcohols with aryl halides.
General Protocol:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the alcohol (1.5-2.0 mmol), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 mmol) to a reaction vial.
-
Add the this compound catalyst (see table below for loading optimization).
-
Add anhydrous solvent (e.g., toluene or THF, 2-5 mL).
-
Seal the vial and heat with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Dry, filter, and concentrate the organic phase.
-
Purify the residue by column chromatography.
Catalyst Loading Optimization:
The C-O coupling can be more challenging than C-N or C-C bond formation and may require higher catalyst loadings.
| Catalyst Loading (mol%) | Reaction Type | Reference |
| 1 - 5 | C-O Coupling (General) | [2] |
| 10 | Methoxylation of Aryl Bromide | [2] |
Note: This table is based on available data and should be used as a starting point for optimization.
Troubleshooting and Further Optimization
-
Low Conversion: If the reaction stalls or gives low conversion, consider increasing the catalyst loading, temperature, or reaction time. The choice of base and solvent can also have a significant impact and should be screened.
-
Byproduct Formation: The formation of byproducts such as dehalogenated starting material or homocoupled products can sometimes be suppressed by lowering the reaction temperature or using a less reactive base.
-
Catalyst Deactivation: While G3 precatalysts are generally robust, deactivation can occur, especially at high temperatures or with certain substrates. In some cases, the carbazole byproduct generated upon activation of G3 precatalysts can inhibit catalysis. If deactivation is suspected, consider using a G4 or later generation precatalyst, which are designed to mitigate this issue.[5][6]
Conclusion
This compound is a versatile and highly active precatalyst for a range of important cross-coupling reactions. Its stability and ease of activation make it a valuable tool for both academic research and industrial applications. Careful optimization of the catalyst loading, along with other reaction parameters such as solvent, base, and temperature, is crucial for developing efficient and robust synthetic methods. The protocols and guidelines provided in this document serve as a starting point for the successful application and optimization of this compound in your research.
References
- 1. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 2009020-38-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound 2009020-38-4 [sigmaaldrich.com]
- 5. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 6. reddit.com [reddit.com]
Application Notes and Protocols for RockPhos Pd G3 Mediated Transformations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of RockPhos Pd G3, a third-generation Buchwald precatalyst, in various palladium-catalyzed cross-coupling reactions. This compound is an air- and moisture-stable solid, offering high reactivity and broad applicability in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[1][2][3][4][5] Its robust nature and ease of activation make it a valuable tool in academic research and the pharmaceutical industry.[3][6]
Overview of this compound
This compound, systematically named [(2-Di-tert-butylphosphino-3-methoxy-6-methyl-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2-aminobiphenyl)]palladium(II) methanesulfonate, is a highly effective precatalyst for a variety of cross-coupling reactions.[4][5] The "G3" designation indicates that it is a third-generation Buchwald precatalyst, featuring a methanesulfonate ligand that enhances solubility and stability.[1][6] The bulky and electron-rich RockPhos ligand promotes efficient catalytic turnover and allows for the coupling of challenging substrates.[1]
Key Applications:
-
Suzuki-Miyaura Coupling: Formation of C(sp²)–C(sp²) bonds.[1][4]
-
Buchwald-Hartwig Amination: Formation of C(sp²)–N bonds.[4]
-
Carbon-Oxygen (C-O) Coupling: Synthesis of aryl ethers.
-
Negishi Coupling: Coupling of organozinc reagents with organic halides.[4]
Precatalyst Activation
The this compound precatalyst is designed for easy activation to the active Pd(0) species.[1][3] Upon exposure to a base, the precatalyst undergoes deprotonation of the aminobiphenyl moiety, followed by reductive elimination to generate the active monoligated Pd(0)-RockPhos complex, a methanesulfonate salt, and carbazole.
Activation of the this compound precatalyst.
Suzuki-Miyaura Cross-Coupling
This compound is particularly effective in the Suzuki-Miyaura coupling of aryl and heteroaryl halides with boronic acids, including those that are prone to protodeboronation.[1]
Data Presentation
| Entry | Aryl Halide | Boronic Acid | Temp. (°C) | Yield (%) | Reference |
| 1 | 2-Chloroquinoline | 4-Fluorophenylboronic acid | 40 | 95 | [1] |
| 2 | 5-Bromoindole | Vinylboronic acid | RT | 88 | [1] |
| 3 | 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | 40 | High | [7] |
| 4 | 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | 40 | High | [8] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox, an oven-dried vial is charged with the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: this compound (0.01-2 mol%) is added to the vial.
-
Solvent Addition: Anhydrous, degassed solvent (e.g., THF, dioxane, or toluene, 0.5-1.0 M) is added.
-
Reaction Conditions: The vial is sealed and the reaction mixture is stirred at the indicated temperature (ranging from room temperature to 110 °C) for the specified time (typically 30 minutes to 24 hours), monitoring by TLC or GC/MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
References
- 1. This compound | 2009020-38-4 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 5. solid | Sigma-Aldrich [sigmaaldrich.cn]
- 6. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 7. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields in RockPhos Pd G3 Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during RockPhos Pd G3 catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a third-generation palladium precatalyst. The "G3" designation indicates it is a highly stable and soluble complex that readily generates the active monoligated palladium(0) species required for catalytic cycles.[1] It features the bulky and electron-rich RockPhos ligand, which is a biaryl monophosphine ligand. This ligand architecture is designed to promote challenging cross-coupling reactions by facilitating oxidative addition and reductive elimination steps while minimizing side reactions like β-hydride elimination.[1] It is particularly effective in C-N (Buchwald-Hartwig amination) and C-O cross-coupling reactions.
Q2: How should this compound be handled and stored?
A2: this compound is an air- and moisture-stable solid that can be handled in the air for short periods.[1] However, for long-term storage, it is recommended to keep the catalyst in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the typical reaction conditions for a this compound catalyzed reaction?
A3: Typical conditions involve the this compound precatalyst, a base, an aryl halide, a nucleophile (e.g., amine or alcohol), and an appropriate solvent. The reaction is usually run under an inert atmosphere at elevated temperatures. The specific choice of base, solvent, and temperature depends on the substrates and the desired transformation.
Q4: How is the active Pd(0) species generated from the G3 precatalyst?
A4: The active monoligated Pd(0) species is generated in situ from the Pd(II) precatalyst upon exposure to a base. The base facilitates the deprotonation of the 2-aminobiphenyl moiety, leading to reductive elimination and the formation of the active catalyst.[1]
Catalyst Activation Pathway
Caption: Activation of the this compound precatalyst to the active Pd(0) species.
Troubleshooting Guides
Issue 1: Low or No Conversion
Q: My reaction shows low or no conversion of the starting materials. What are the potential causes and how can I troubleshoot this?
A: Low or no conversion in a this compound catalyzed reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Conversion
Caption: A stepwise approach to troubleshooting low conversion in this compound reactions.
Detailed Troubleshooting Steps:
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Verify Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, can be sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that your solvents were adequately degassed.
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Assess Reagent Quality and Stoichiometry:
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Substrate Purity: Impurities in the aryl halide or the amine/alcohol can poison the catalyst. Re-purify your starting materials if their purity is questionable.
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Base Quality: The base is crucial for catalyst activation. Use a freshly opened bottle or a base stored in a desiccator. Some bases are hygroscopic and can introduce water, which may negatively impact the reaction.
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Solvent Purity: Ensure you are using anhydrous solvents, as water can interfere with the catalytic cycle.
-
-
Optimize Reaction Parameters:
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Base Screening: The choice of base can significantly impact the reaction outcome. If a particular base is not effective, screen a variety of bases with different strengths and properties.
Table 1: Effect of Base on Buchwald-Hartwig Amination Yield
Entry Base Solvent Temperature (°C) Yield (%) 1 NaOtBu Toluene 100 >95 2 K₃PO₄ Dioxane 100 75 3 Cs₂CO₃ Toluene 100 88 Reaction conditions: Aryl bromide (1 mmol), primary amine (1.2 mmol), Base (1.4 mmol), this compound (1 mol%), Solvent (2 mL), 16 h. Yields are approximate and can vary based on specific substrates.
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Solvent Screening: The solubility of reactants and the stability of catalytic intermediates are solvent-dependent. Common solvents for these reactions include toluene, dioxane, and THF.
Table 2: Influence of Solvent on Suzuki-Miyaura Coupling Yield
Entry Solvent Base Temperature (°C) Yield (%) 1 Toluene K₃PO₄ 110 85 2 Dioxane K₃PO₄ 100 92 3 THF K₃PO₄ 65 60 Reaction conditions: Aryl chloride (1 mmol), boronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), this compound (2 mol%), Solvent (3 mL), 12 h. Yields are approximate.
-
Temperature: If the reaction is sluggish at a certain temperature, a moderate increase (e.g., from 80°C to 100°C) can enhance the reaction rate.
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Catalyst Loading: While this compound is highly active, challenging substrates may require a higher catalyst loading. Consider increasing the loading from 1-2 mol% to 3-5 mol%.
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Issue 2: Formation of Side Products
Q: I am observing significant side product formation. What are common side reactions and how can I suppress them?
A: Common side reactions include hydrodehalogenation of the aryl halide, homocoupling of the boronic acid (in Suzuki-Miyaura reactions), and diarylation of primary amines.
Troubleshooting Side Product Formation
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Hydrodehalogenation: This side product arises from the reaction of the aryl halide with a hydride source.
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Mitigation: Ensure anhydrous conditions, as water can be a proton source. Using a stronger, non-coordinating base may also help.
-
-
Homocoupling (Suzuki-Miyaura): This occurs when the boronic acid couples with itself.
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Mitigation: This is often promoted by the presence of oxygen. Rigorous degassing of the solvent and maintaining a strict inert atmosphere is crucial.
-
-
Diarylation of Primary Amines: A primary amine can react a second time with the aryl halide to form a diarylamine.
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Mitigation: Use a slight excess of the primary amine relative to the aryl halide. Lowering the reaction temperature or using a bulkier phosphine ligand can also favor monoarylation.
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Logical Diagram for Side Product Mitigation
Caption: Decision tree for addressing common side products in cross-coupling reactions.
Experimental Protocols
General Protocol for a Buchwald-Hartwig Amination Reaction
This protocol provides a general starting point for the amination of an aryl halide with a primary or secondary amine using this compound.
Experimental Workflow
Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination reaction.
Detailed Steps:
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Glassware Preparation: An oven-dried round-bottom flask equipped with a magnetic stir bar is cooled to room temperature under a stream of inert gas (argon or nitrogen).
-
Addition of Solids: To the flask, add the aryl halide (1.0 mmol, 1.0 equiv), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv), and this compound (0.01-0.02 mmol, 1-2 mol%).
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Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is exchanged by evacuating and backfilling with inert gas three times.
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Addition of Liquids: Degassed solvent (e.g., toluene, 2-3 mL) is added via syringe, followed by the amine (1.2 mmol, 1.2 equiv).
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Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel.
This technical support center provides a foundational guide to improving yields and troubleshooting common issues in this compound catalyzed reactions. For highly challenging substrates or novel transformations, further optimization and screening of reaction parameters may be necessary.
References
common side reactions with RockPhos Pd G3 and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RockPhos Pd G3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a third-generation Buchwald precatalyst. These precatalysts are favored for their high stability and ease of activation, making them convenient to handle in air.[1][2] The "G3" designation indicates that it incorporates a methanesulfonate ligand, which enhances solubility in common organic solvents.[2] The core of its effectiveness lies in the RockPhos ligand, a bulky biaryl phosphine that promotes catalyst stability and prevents deactivation pathways.[1][2] While highly effective for certain challenging transformations, particularly C-O bond formation, its substrate scope for C-N bond formation can be more limited compared to other specialized catalysts for highly hindered substrates.[2]
Q2: How is the active Pd(0) catalyst generated from this compound?
The active monoligated Pd(0) species is generated in situ upon exposure of the this compound precatalyst to a base. The precatalyst is designed for ready activation, which is a key advantage of the third-generation Buchwald precatalysts.[1][2] This process avoids the need for external reducing agents that are sometimes required for older generations of palladium sources.
Q3: What are the recommended storage and handling conditions for this compound?
This compound is an air- and moisture-stable solid that can be handled in the air for weighing and addition to reactions.[1] For long-term storage, it is recommended to keep the catalyst at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) and protected from light to maintain its purity and activity.
Troubleshooting Guide
Low or No Conversion
Q4: My reaction is showing low or no conversion. What are the potential causes and how can I troubleshoot this?
Several factors can contribute to low or no conversion in a Buchwald-Hartwig amination using this compound. Below is a systematic guide to troubleshooting this issue.
1. Catalyst Activation and Quality:
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Issue: Inefficient generation of the active Pd(0) species.
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Troubleshooting:
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Ensure the base is of high quality and has been stored under inert conditions, especially if using highly hygroscopic bases like sodium tert-butoxide.
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Consider pre-stirring the this compound and base in the reaction solvent for a short period before adding the other reactants to facilitate catalyst activation.
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2. Reaction Parameters:
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Issue: Suboptimal choice of base, solvent, or temperature.
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Troubleshooting:
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Base Selection: The choice of base is critical. Strong, non-coordinating bases like sodium or lithium alkoxides are common. However, for base-sensitive substrates, weaker bases like carbonates or phosphates may be necessary, which might require higher reaction temperatures.
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Solvent Selection: Ethereal solvents (e.g., dioxane, THF) and aromatic solvents (e.g., toluene) are commonly used. Avoid chlorinated solvents and strongly coordinating solvents like acetonitrile or pyridine, which can inhibit the catalyst.
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Temperature: While many Buchwald-Hartwig reactions proceed at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.
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3. Substrate-Related Issues:
-
Issue: The nature of the aryl halide or amine can significantly impact reactivity.
-
Troubleshooting:
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Aryl Halide: The general reactivity trend for aryl halides in Buchwald-Hartwig reactions is I > Br > Cl. For less reactive aryl chlorides, higher catalyst loadings, stronger bases, and higher temperatures may be required.
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Amine Nucleophile: Sterically hindered amines can be challenging substrates. Consider screening different ligands if the steric bulk of the RockPhos ligand is not optimal for your specific substrate combination.
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Side Reactions and Byproduct Formation
Q5: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?
Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation of the aryl halide, homocoupling of the aryl halide (biaryl formation), and catalyst decomposition.
1. Hydrodehalogenation:
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Description: The aryl halide is reduced to the corresponding arene.
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Potential Causes:
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Presence of water or other protic impurities.
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β-hydride elimination from the palladium-amido intermediate, followed by reductive elimination of the arene.
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-
Mitigation Strategies:
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Ensure all reagents and solvents are anhydrous.
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The bulky RockPhos ligand is designed to suppress β-hydride elimination.[2] If this is still a suspected issue, a different ligand with even greater steric bulk might be beneficial.
-
2. Biaryl Formation:
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Description: Homocoupling of the aryl halide to form a biaryl species.
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Potential Causes:
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Reaction of the oxidative addition complex with another molecule of aryl halide.
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Side reactions involving organoboron species if boronic acids are present as impurities.
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-
Mitigation Strategies:
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Lowering the reaction temperature can sometimes disfavor this side reaction.
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Ensure the purity of your starting materials.
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3. Catalyst Decomposition:
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Description: The active catalyst degrades, often observed as the formation of palladium black.
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Potential Causes:
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High reaction temperatures.
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Presence of impurities that can poison the catalyst.
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For G3 precatalysts, the carbazole byproduct formed upon activation can in rare cases inhibit catalysis.[1]
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-
Mitigation Strategies:
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Reduce the reaction temperature.
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Ensure high purity of all reagents and solvents.
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If carbazole inhibition is suspected, a G4 precatalyst, which generates a less intrusive N-methylcarbazole byproduct, could be considered.[1]
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Data Summary and Protocols
Table 1: General Guidance on Reaction Parameter Selection
| Parameter | Recommendation | Rationale |
| Solvent | Toluene, Dioxane, THF | Good solubility for many substrates and compatible with the catalyst system. |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | Strong, non-coordinating bases are generally effective. Weaker inorganic bases can be used for base-sensitive substrates. |
| Temperature | 80 - 110 °C | Provides a good balance between reaction rate and catalyst stability for many systems. |
| Catalyst Loading | 0.5 - 2 mol % | A typical starting point for optimization. Higher loadings may be needed for challenging substrates. |
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for specific substrates.
Reagents:
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Aryl halide (1.0 mmol)
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Amine (1.2 mmol)
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This compound (0.01 mmol, 1 mol %)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
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To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (if solid), this compound, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).
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Seal the Schlenk tube and add anhydrous toluene via syringe.
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If the aryl halide is a liquid, add it at this stage via syringe.
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Add the amine via syringe.
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Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
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Stir the reaction mixture for the desired amount of time (e.g., 12-24 hours), monitoring the progress by TLC, GC, or LC-MS.
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After completion, cool the reaction mixture to room temperature.
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Quench the reaction by adding water.
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Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Logic Flow
Caption: A systematic approach to troubleshooting common issues.
References
RockPhos Pd G3 Precatalyst Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the RockPhos Pd G3 precatalyst in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound precatalyst and what are its primary applications?
A1: this compound is a third-generation Buchwald precatalyst. It features a palladium(II) center bound to the bulky and electron-rich RockPhos ligand and a 2-aminobiphenyl fragment.[1] This design provides high stability and facilitates the in-situ generation of the active Pd(0) species.[1] Its primary applications are in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and C-O bond formation reactions. It is particularly effective for coupling challenging substrates, such as sterically hindered aryl halides and primary aliphatic alcohols.
Q2: How is the this compound precatalyst activated?
A2: The activation of this compound occurs in the presence of a base. The process involves two main steps:
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Deprotonation: The base removes a proton from the aminobiphenyl moiety, forming a Pd-amido complex.
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Reductive Elimination: This intermediate then undergoes reductive elimination to generate the active monoligated Pd(0) species (LPd(0)), along with a methanesulfonate salt and carbazole as byproducts.
Q3: What are the storage and handling recommendations for this compound?
A3: this compound is an air- and moisture-stable solid, which simplifies handling compared to earlier generation palladium catalysts.[1] However, for long-term storage, it is recommended to keep the precatalyst at 2–8 °C under an inert atmosphere (e.g., nitrogen or argon) and protected from light to maintain its purity and activity.[1]
Q4: What are the advantages of using a G3 precatalyst like this compound?
A4: Third-generation Buchwald precatalysts offer several advantages:
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Enhanced Stability: They are air, moisture, and thermally stable, allowing for easier handling and storage.
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Efficient Activation: They readily generate the active Pd(0) catalyst under mild conditions with a wide range of bases.
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Broad Ligand Scope: The G3 scaffold can accommodate bulky and sterically demanding phosphine ligands like RockPhos.
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High Solubility: They exhibit good solubility in common organic solvents.[1]
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Long Solution Lifetime: These precatalysts demonstrate remarkable stability in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the activation and use of this compound precatalyst.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low product yield | 1. Incomplete Catalyst Activation: The base may be too weak or added at too low a temperature. The solvent might be inhibiting the activation. 2. Catalyst Poisoning: Impurities in reagents or solvents (e.g., water, oxygen, coordinating solvents like acetonitrile) can deactivate the catalyst.[2] 3. Substrate-Related Issues: The aryl halide may be unreactive, or the boronic acid may be unstable and prone to protodeboronation.[3] 4. Incorrect Ligand-to-Palladium Ratio: Although using a precatalyst simplifies this, issues can arise if additional unbound ligand is added incorrectly. | 1. Activation Optimization: Use a stronger base (e.g., NaOtBu, K₃PO₄) and ensure the reaction temperature is appropriate for the chosen base and substrates. Consider a non-coordinating solvent like toluene or THF. 2. Reagent and Solvent Purity: Use freshly distilled or degassed solvents. Ensure all reagents are pure and dry. Degas the reaction mixture thoroughly with an inert gas (argon or nitrogen) before adding the catalyst.[2] 3. Substrate Considerations: For unstable boronic acids, consider using milder conditions (lower temperature, shorter reaction time). If the aryl halide is unreactive, increasing the temperature or using a more electron-donating ligand might be necessary. 4. Adhere to Stoichiometry: Rely on the 1:1 ligand-to-palladium ratio inherent in the precatalyst. |
| Formation of significant side products | 1. Homocoupling of Boronic Acid: This can occur, especially at higher temperatures or with prolonged reaction times. 2. Protodeboronation: The boronic acid can be converted to the corresponding arene, particularly in the presence of water or acidic impurities.[3] 3. Carbazole Inhibition: The carbazole byproduct from catalyst activation can sometimes inhibit the reaction by coordinating to the palladium center. | 1. Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time if possible. Use a slight excess of the boronic acid. 2. Minimize Water: Use anhydrous solvents and reagents. 3. Consider a Different Precatalyst Generation: If carbazole inhibition is suspected, a G4 precatalyst, which generates a less coordinating N-methylcarbazole byproduct, could be an alternative. |
| Reaction mixture turns black | Formation of Palladium Black: This indicates decomposition of the active Pd(0) species into palladium nanoparticles, which are generally catalytically inactive. This can be caused by high temperatures, the presence of oxygen, or an inappropriate solvent. | 1. Improve Inert Atmosphere: Ensure the reaction is rigorously degassed and maintained under a positive pressure of an inert gas. 2. Moderate Temperature: Avoid excessive heating. 3. Solvent Choice: Use a solvent that stabilizes the active catalytic species. Toluene and THF are often good choices. |
| Inconsistent results between batches | 1. Precatalyst Quality: The purity of the this compound can vary. 2. Reagent and Solvent Variability: Inconsistent purity of starting materials, bases, or solvents. | 1. Use a Reliable Supplier: Source the precatalyst from a reputable vendor. 2. Standardize Reagents: Use reagents and solvents from the same batch for a series of experiments whenever possible. Purify reagents if their quality is questionable. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general starting point and may require optimization for specific substrates.
Reagents & Equipment:
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Aryl halide (1.0 equiv)
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Boronic acid (1.2-1.5 equiv)
-
This compound (1-2 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 equiv)
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Anhydrous, degassed solvent (e.g., toluene, THF, or 1,4-dioxane)
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Oven-dried glassware
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Magnetic stir bar
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Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
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To an oven-dried reaction vessel, add the aryl halide, boronic acid, and base.
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Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
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Add the anhydrous, degassed solvent via syringe.
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In a separate vial, weigh the this compound precatalyst and dissolve it in a small amount of the reaction solvent.
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Add the catalyst solution to the reaction mixture via syringe.
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Heat the reaction to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
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Upon completion, cool the reaction to room temperature.
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Quench the reaction with water and extract the product with an appropriate organic solvent.
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Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
References
RockPhos Pd G3 Catalyst Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the deactivation pathways of the RockPhos Pd G3 catalyst.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions using this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction is sluggish or has stalled. What are the potential causes related to catalyst deactivation?
A1: A sluggish or stalled reaction can be indicative of several catalyst deactivation pathways. Here are some common causes and troubleshooting steps:
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Cause 1: Incomplete Activation of the Precatalyst. The active Pd(0) species may not be generated efficiently from the G3 precatalyst.
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Solution: Ensure the base is of high quality and added correctly. The choice of base is crucial and can be solvent-dependent.[1] For instance, strong bases like sodium tert-butoxide are effective, but weaker bases like potassium phosphate may require higher temperatures to achieve full activation.[2]
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-
Cause 2: Catalyst Inhibition by Byproducts. The carbazole byproduct formed during the activation of G3 precatalysts can sometimes inhibit the catalytic cycle.
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Solution: While this is a known potential issue with G3 precatalysts, the bulky nature of the RockPhos ligand often mitigates this effect. If inhibition is suspected, consider using a G4 precatalyst, which is designed to generate a less intrusive N-methylcarbazole byproduct.
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-
Cause 3: Substrate or Product Inhibition. Certain functional groups on your substrate or product may coordinate to the palladium center, leading to catalytically inactive species. This is particularly relevant for substrates containing Lewis-basic heteroarenes.[3]
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Solution: The bulky RockPhos ligand is designed to resist coordination from many substrates.[4] However, if substrate inhibition is suspected, a change in ligand to one with different steric or electronic properties might be beneficial.
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-
Cause 4: Deactivation by Halide Anions. In reactions involving aryl iodides, the generated iodide anion can have an inhibitory effect by forming unreactive palladium dimers.[2]
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Solution: If using an aryl iodide, consider switching to the corresponding aryl bromide or chloride, as they are less prone to this deactivation pathway.[2] Toluene is a favored solvent as it can help precipitate the iodide salt.
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Cause 5: Thermal Decomposition. Although this compound is thermally stable, prolonged exposure to very high temperatures can lead to decomposition.[4]
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Solution: Optimize the reaction temperature to the lowest effective level. The reported melting point of this compound is in the range of 220-250 °C, indicating good thermal stability under typical reaction conditions.[4]
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Q2: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black (colloidal palladium) is a common sign of catalyst decomposition and deactivation.[5][6]
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Cause: This typically occurs when the active Pd(0) species aggregates and precipitates out of the solution, rendering it catalytically inactive. This can be promoted by factors such as high temperatures, the choice of solvent, and the presence of certain bases or substrates.[5][6]
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Prevention:
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Ligand Choice: The bulky and rigid framework of the RockPhos ligand is designed to stabilize the Pd(0) center and prevent aggregation.[4]
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Solvent Selection: The choice of solvent can influence catalyst stability. Nonpolar aprotic solvents like toluene or dioxane are generally preferred for Buchwald-Hartwig aminations.[7][8]
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Base Selection: The base can play a role in catalyst stability. Ensure the base is fully dissolved or, if heterogeneous, that stirring is efficient to prevent localized high concentrations that might promote decomposition.[1]
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Reaction Conditions: Avoid unnecessarily high temperatures and prolonged reaction times.
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Frequently Asked Questions (FAQs)
Q1: What are the main deactivation pathways for this compound?
A1: The primary deactivation pathways for this compound, and palladium catalysts in general, include:
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Formation of Off-Cycle Pd(II) Species: The catalyst can be diverted from the catalytic cycle by reacting with substrates, products, or impurities to form stable, inactive Pd(II) complexes. The bulky RockPhos ligand helps to minimize some of these pathways.[4]
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Ligand Displacement: Certain substrates, particularly primary amines and N-heterocycles, can displace the phosphine ligand, leading to catalytically dormant palladium complexes.[3]
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Formation of Palladium Nanoparticles (Palladium Black): The active Pd(0) species can aggregate to form inactive palladium nanoparticles. This is often promoted by high temperatures or certain solvents.[5][6]
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Inhibition by Reaction Components: As mentioned in the troubleshooting guide, byproducts like carbazole or halide anions (especially iodide) can inhibit the catalyst.[2]
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Phosphine Ligand Oxidation: While less common under inert reaction conditions, oxidation of the phosphine ligand can occur in the presence of air, leading to an inactive catalyst.
Q2: How does the structure of the RockPhos ligand contribute to the stability of the catalyst?
A2: The RockPhos ligand possesses several structural features that enhance the stability of the palladium catalyst:
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Steric Bulk: The di-tert-butylphosphine groups and the triisopropylphenyl group create a sterically hindered environment around the palladium center. This bulkiness helps to prevent catalyst deactivation pathways such as β-hydride elimination and stabilizes the active monoligated Pd(0) species, preventing aggregation.[4]
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Rigid Biaryl Backbone: The rigidity of the biaryl backbone is thought to accelerate the rate of reductive elimination, a key step in the catalytic cycle. A faster reductive elimination step reduces the lifetime of potentially unstable intermediates that could lead to decomposition.[4]
Q3: What is the recommended way to handle and store this compound?
A3: this compound is an air- and moisture-stable solid that can be handled in the air without significant degradation for short periods.[4] For long-term storage, it is recommended to keep the compound at 2–8 °C under an inert atmosphere, such as nitrogen, and protected from light to maintain its high purity and catalytic activity.[4]
Quantitative Data
| Catalyst System | Solvent | Temperature (°C) | Half-life (t₁/₂) (h) | Reference |
| (tBuXPhos)Pd G3 | Toluene | 80 | > 24 | Illustrative |
| (tBuXPhos)Pd G3 | Dioxane | 100 | ~12 | Illustrative |
| (BrettPhos)Pd G3 | THF | 60 | ~8 | Illustrative |
Note: This data is for illustrative purposes and may not be representative of this compound. The stability of the catalyst is highly dependent on the specific reaction conditions.
Experimental Protocols
Protocol 1: Monitoring this compound Deactivation using ³¹P NMR Spectroscopy
This protocol allows for the in-situ monitoring of the phosphine ligand environment, providing insights into ligand degradation or displacement.
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Sample Preparation:
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In a glovebox, prepare a J. Young NMR tube.
-
Add the desired amount of this compound precatalyst (e.g., 5 µmol).
-
Add the desired solvent (e.g., 0.5 mL of d8-toluene).
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Add any other reaction components (substrate, base), excluding one reactant to prevent the reaction from starting if desired.
-
Seal the NMR tube.
-
-
NMR Acquisition:
-
Acquire an initial ³¹P NMR spectrum at time t=0. The spectrum should show a characteristic signal for the RockPhos ligand coordinated to palladium.
-
Heat the sample to the desired reaction temperature in the NMR spectrometer.
-
Acquire ³¹P NMR spectra at regular intervals (e.g., every 30 minutes) for the duration of the experiment.
-
-
Data Analysis:
-
Monitor the appearance of new signals in the ³¹P NMR spectra. The formation of phosphine oxide will result in a new peak at a different chemical shift.
-
Monitor the decrease in the intensity of the signal corresponding to the active catalyst.
-
The presence of free RockPhos ligand may indicate ligand displacement.
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Protocol 2: Quantifying Catalyst Activity and Deactivation using HPLC Analysis
This protocol allows for the quantification of product formation over time, from which catalyst activity and deactivation rates can be inferred.
-
Reaction Setup:
-
Set up the cross-coupling reaction in a standard reaction vessel under an inert atmosphere.
-
Include an internal standard (e.g., biphenyl) in the reaction mixture for accurate quantification.
-
-
Sampling:
-
At regular time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the aliquot by diluting it with a suitable solvent (e.g., acetonitrile) and filtering it through a small plug of silica gel to remove the catalyst.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC.
-
Use a suitable column and mobile phase to achieve good separation of the starting materials, product, and internal standard.
-
Generate a calibration curve for the product to determine its concentration in the reaction mixture at each time point.
-
-
Data Analysis:
-
Plot the concentration of the product versus time to obtain a reaction profile.
-
A decrease in the rate of product formation over time can indicate catalyst deactivation.
-
Kinetic modeling can be applied to the data to estimate deactivation rate constants.
-
Visualizations
Caption: General deactivation pathways for this compound.
Caption: Workflow for monitoring catalyst deactivation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. This compound | 2009020-38-4 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reactions with RockPhos Pd G3
Welcome to the technical support center for RockPhos Pd G3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a third-generation Buchwald precatalyst featuring a bulky and electron-rich biaryl phosphine ligand (RockPhos). This structure provides high thermal stability and reactivity, making it particularly effective for a range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and C-O coupling reactions.[1] Its bulky nature is crucial for promoting reductive elimination, a key step in the catalytic cycle, and preventing catalyst deactivation pathways like β-hydride elimination.[1]
Q2: What are the key advantages of using a G3 precatalyst like this compound?
Third-generation (G3) Buchwald precatalysts are designed for enhanced stability and ease of activation.[1] They are air- and moisture-stable solids, which simplifies handling.[1] Upon exposure to a base, they readily generate the active monoligated Pd(0) species required for the catalytic cycle.[1] This controlled activation allows for lower catalyst loadings and often shorter reaction times compared to earlier generation catalysts.
Q3: How should this compound be handled and stored?
This compound is an air- and moisture-stable solid that can be handled in the air for weighing and addition to reactions.[1] For long-term storage, it is recommended to keep the catalyst at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) and protected from light to maintain its purity and activity.[1]
Q4: What is a typical catalyst loading for this compound?
Typical catalyst loading for this compound can range from 0.01 mol% to 5 mol%, depending on the specific reaction, substrates, and desired reaction rate. For many applications, a loading of 1-2 mol% is a good starting point for optimization.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst has been stored properly under an inert atmosphere and protected from light. - Perform a small-scale test reaction with a known, reliable substrate combination to verify catalyst activity. |
| Inefficient Precatalyst Activation | - The choice of base is critical for the activation of the G3 precatalyst to the active Pd(0) species.[1] - For Suzuki-Miyaura reactions, consider stronger bases like K₃PO₄ or Cs₂CO₃. - For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often required. - Ensure the base is of high purity and anhydrous where necessary. |
| Sub-optimal Reaction Temperature | - While some reactions proceed at room temperature, many require elevated temperatures (typically 60-110°C) to achieve a reasonable rate. - Gradually increase the reaction temperature in increments of 10-20°C to find the optimal range. Be mindful of potential substrate or product decomposition at higher temperatures. |
| Incorrect Solvent Choice | - The solvent can significantly impact the solubility of reactants and the stability of catalytic intermediates. - Common solvents for this compound catalyzed reactions include toluene, dioxane, and THF.[2] - For Suzuki-Miyaura couplings, a co-solvent system (e.g., dioxane/water) is often beneficial.[3] - Screen different solvents to find the one that provides the best balance of solubility and reactivity. |
| Poor Substrate Quality | - Impurities in the starting materials (aryl halide, boronic acid, amine, etc.) can poison the catalyst or lead to side reactions. - Purify starting materials if their purity is questionable. Boronic acids, in particular, can be prone to decomposition. |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Mitigation Strategy |
| Homocoupling of Aryl Halide | - Can occur at higher temperatures or with less reactive coupling partners. | - Lower the reaction temperature. - Decrease the catalyst loading. |
| Protodeboronation (in Suzuki-Miyaura) | - Decomposition of the boronic acid, often promoted by base and water, especially with bulky phosphine ligands.[4][5] | - Use a less sterically hindered boronic acid derivative if possible. - Minimize the amount of water in the reaction. - Use a milder base or add the base portion-wise. - Shorten the reaction time. |
| Hydrodehalogenation | - Reduction of the aryl halide starting material. | - Ensure the reaction is performed under an inert atmosphere to exclude sources of hydrogen. - Screen different bases and solvents. |
Data Presentation: Typical Reaction Conditions
The optimal reaction time and temperature for this compound are highly dependent on the specific cross-coupling reaction and the nature of the substrates. The following tables provide general starting points for optimization.
Table 1: Suzuki-Miyaura Coupling
| Parameter | Typical Range | Notes |
| Temperature | Room Temperature - 100°C | Start with 60-80°C for initial screening.[1] |
| Reaction Time | 30 minutes - 24 hours | Monitor reaction progress by TLC or GC/LC-MS. |
| Catalyst Loading | 1 - 2 mol% | Can be lowered for highly reactive substrates. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Typically 2-3 equivalents. |
| Solvent | Toluene, Dioxane, THF (often with water) | A ratio of 4:1 to 10:1 organic solvent to water is common.[3] |
Table 2: Buchwald-Hartwig Amination
| Parameter | Typical Range | Notes |
| Temperature | 80 - 110°C | Generally requires higher temperatures than Suzuki-Miyaura couplings. |
| Reaction Time | 2 - 24 hours | Highly substrate-dependent. |
| Catalyst Loading | 1 - 3 mol% | May need to be increased for challenging substrates. |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are preferred.[2] |
| Solvent | Toluene, Dioxane | Anhydrous solvents are crucial. |
Table 3: C-O Coupling
| Parameter | Typical Range | Notes |
| Temperature | 80 - 110°C | Similar to amination reactions. |
| Reaction Time | 12 - 24 hours | Often requires longer reaction times. |
| Catalyst Loading | 2 - 5 mol% | Generally requires higher catalyst loading. |
| Base | K₃PO₄, Cs₂CO₃ | Strong inorganic bases are effective. |
| Solvent | Toluene, Dioxane | Anhydrous conditions are important. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or boronate ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (0.02 mmol, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80°C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. This compound | 2009020-38-4 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Purification Strategies for Products from RockPhos Pd G3 Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products synthesized using RockPhos Pd G3 catalysis.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from this compound-catalyzed reactions.
Issue 1: Persistent Yellow/Brown Coloration of the Product After Chromatography
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Residual Palladium Species | 1. Pass the crude product through a pad of Celite® before chromatography.[1] 2. If color persists, treat the product solution with a palladium scavenger. 3. Consider a final wash with an aqueous solution of a mild chelating agent like sodium thiosulfate. | Removal of insoluble palladium black and soluble palladium complexes, resulting in a colorless or less colored product. |
| Oxidized RockPhos Ligand | 1. Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar) to minimize ligand oxidation.[2] 2. During workup, minimize exposure to air. 3. If oxidation is suspected, consider precipitation/recrystallization of the product, as the oxidized phosphine may have different solubility. | A purer product with reduced colored impurities. |
| Carbazole Byproduct | 1. In some cases, the carbazole byproduct from G3 precatalyst activation can be an impurity. 2. Optimize chromatographic conditions (e.g., gradient elution) to improve separation. 3. Consider an alternative purification method like recrystallization or distillation if chromatography is ineffective. | Isolation of the desired product free from the carbazole impurity. |
Issue 2: Difficulty in Removing the RockPhos Ligand or its Oxide
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Co-elution with Product | 1. Modify the chromatography solvent system. A less polar solvent system may retain the non-polar phosphine ligand on the silica gel. 2. Attempt reverse-phase chromatography if the product is sufficiently polar. 3. Consider oxidizing the residual phosphine ligand to its more polar phosphine oxide, which may be easier to separate by normal-phase chromatography.[3] | Successful separation of the product from the phosphine ligand/oxide. |
| Complexation with Product | 1. Wash the organic layer with a dilute acid (e.g., 1M HCl) during workup to protonate any basic nitrogens on the product, which might break the complex. Ensure the product is stable to acidic conditions. 2. Employ a metal scavenger which can also interact with and remove the phosphine ligand.[3] | Disruption of the product-ligand complex, allowing for easier removal. |
Issue 3: Inconsistent or Low Yields After Purification
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Product Loss During Workup/Purification | 1. Minimize aqueous washes if the product has moderate water solubility. 2. Ensure the chosen chromatography conditions are not causing product degradation on the stationary phase. A trial on a small scale with TLC analysis can be insightful. 3. If using a scavenger resin, ensure it is not adsorbing the product. Test a small sample of the product with the resin. | Improved recovery of the final product. |
| Incomplete Reaction | 1. Monitor the reaction progress by TLC, GC, or LC-MS to ensure it has gone to completion before starting the workup.[1] 2. If the reaction is sluggish, consider increasing the temperature, catalyst loading, or screening different bases.[4] | Higher conversion to the desired product, leading to improved isolated yields. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a reaction using this compound?
A: Common impurities can be categorized as follows:
-
Catalyst-derived impurities: Residual palladium (in various oxidation states), the RockPhos ligand, and its oxidized form (RockPhos oxide).[2]
-
Precatalyst activation byproducts: Upon activation, G3 precatalysts can generate carbazole, which may need to be removed during purification.[5]
-
Side-reaction products: Depending on the specific reaction, byproducts such as homocoupled products of the starting materials can occur.[6]
-
Unreacted starting materials: If the reaction does not go to completion.
Q2: My product is intended for a biological assay. What level of residual palladium is acceptable, and how can I achieve it?
A: For biological assays, it is crucial to minimize residual palladium as it can interfere with the results.[7] A general guideline is to aim for <100 ppm of residual palladium.[7] Achieving this often requires more than just standard chromatography. A multi-step purification approach is recommended:
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Filtration: After the reaction, dilute the mixture and filter through Celite® to remove insoluble palladium black.[1]
-
Chromatography: Perform standard column chromatography.
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Scavenging: Treat the product-containing fractions with a palladium scavenger.[7]
Q3: Can I reuse the this compound catalyst?
A: this compound is a single-use catalyst and is not designed for recovery and reuse. The active Pd(0) species is generated in situ, and the catalyst system is consumed during the reaction.
Q4: The RockPhos ligand is bulky. Does this present unique purification challenges?
A: Yes, the bulky and lipophilic nature of the RockPhos ligand can sometimes lead to co-elution with the desired product during normal-phase chromatography. Strategies to address this include optimizing the solvent system for chromatography, using reverse-phase chromatography, or employing a scavenger resin that can also bind the ligand.[3]
Q5: Are there any known incompatibilities of this compound with certain functional groups that might affect purification?
A: While this compound is robust, certain functional groups can potentially interact with the palladium center or the ligand, leading to side products that complicate purification. For instance, substrates with strongly coordinating groups may require specific reaction optimization to avoid catalyst inhibition or side reactions.[8] Always perform a small-scale test reaction to identify potential issues.
Data Presentation
Table 1: Comparison of Palladium Removal Strategies
| Purification Method | Typical Palladium Removal Efficiency | Advantages | Disadvantages |
| Filtration through Celite® | Variable (removes insoluble Pd) | Simple, fast, removes bulk of Pd black | Ineffective for soluble Pd species |
| Silica Gel Chromatography | 80-95% | Good for general purification | May not remove all Pd to ppm levels; co-elution is possible |
| Recrystallization | Highly variable | Can provide very pure product | Product must be crystalline; may trap impurities |
| Palladium Scavengers | >95%, can reach <100 ppm[7] | High efficiency, specific for Pd | Additional cost and step in the process |
| Activated Carbon | Variable | Cost-effective | Can adsorb the product, leading to yield loss |
Table 2: Typical Residual Palladium Levels After Various Purification Stages
| Purification Stage | Average Residual Palladium (ppm) |
| Crude Reaction Mixture | >1000 |
| After Filtration through Celite® | 500 - 1000 |
| After Silica Gel Chromatography | 100 - 500 |
| After Treatment with a Palladium Scavenger | <100[7] |
| (Note: These are typical values and can vary significantly depending on the specific reaction and conditions.) |
Experimental Protocols
Protocol 1: General Workup and Purification Procedure
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Cooling and Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride or water).
-
Extraction: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Initial Palladium Removal: Dissolve the crude residue in a minimal amount of a suitable solvent and pass it through a short plug of Celite®. Wash the Celite® with the same solvent.[1]
-
Chromatography: Purify the product by flash column chromatography on silica gel using an appropriate solvent system.
-
Final Product Analysis: Analyze the purified product for purity (e.g., by NMR, LC-MS) and, if required, for residual palladium content (by ICP-MS).
Protocol 2: Palladium Scavenging
-
Dissolution: Dissolve the purified product from Protocol 1 in a suitable solvent.
-
Scavenger Addition: Add the recommended amount of a solid-supported palladium scavenger (e.g., a thiol-functionalized silica gel).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature for the recommended time (typically 2-24 hours).
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Filtration: Filter off the scavenger resin and wash it with the solvent.
-
Concentration: Concentrate the filtrate to obtain the final product with reduced palladium content.
Visualizations
Caption: General purification workflow for products from this compound catalysis.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. This compound | 2009020-38-4 | Benchchem [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Managing Impurities in RockPhos Pd G3 Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the management of impurities associated with RockPhos Pd G3 catalyzed reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during or after your reaction, focusing on identifying the cause and providing actionable solutions.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Conversion | 1. Catalyst Inactivity: The this compound precatalyst may be degraded due to improper storage or handling. | 1. Quality Control of Precatalyst: Before use, verify the quality of the precatalyst using ¹H or ³¹P NMR spectroscopy to check for signs of decomposition, such as the presence of phosphine oxides.[1][2] 2. Proper Storage: Store this compound at 2–8 °C under an inert atmosphere (e.g., nitrogen) and protected from light to maintain its activity.[3] |
| 2. Catalyst Deactivation: The active catalytic species may be deactivated during the reaction. Common deactivation pathways include the formation of off-cycle palladium complexes, especially with coordinating substrates like primary amines or N-heterocycles.[4] | 1. Ligand & Base Selection: The bulky RockPhos ligand is designed to prevent deactivation pathways like β-hydride elimination.[3] Ensure the base used is appropriate for your substrate to avoid decomposition that can lead to catalyst deactivation.[4] 2. Monitor Reaction Temperature: While this compound is thermally stable, excessive temperatures can promote catalyst decomposition. | |
| Inconsistent Reaction Yields | 1. Impure Precatalyst: The quality of the precatalyst can vary between batches, leading to inconsistent performance. Common impurities include unreacted starting materials or residual solvents like THF and n-hexane.[1][2][5] | 1. NMR Analysis: Perform routine quality control on new batches of the precatalyst using ¹H NMR to identify and quantify impurities.[1][2][5] |
| 2. Carbazole Inhibition: During the activation of the G3 precatalyst, carbazole is formed as a byproduct. In some cases, carbazole can inhibit the catalytic cycle, leading to lower or inconsistent yields.[6] | 1. Consider G4 Precatalyst: If carbazole inhibition is suspected, switching to a G4 precatalyst, which generates a less intrusive N-methylcarbazole byproduct, may be beneficial. 2. Reaction Optimization: Adjusting reaction parameters such as temperature and concentration may mitigate the inhibitory effects. | |
| Difficult Product Purification | 1. High Levels of Residual Palladium: The final product is contaminated with palladium, making purification by standard chromatography challenging. | 1. Filtration: Pass the reaction mixture through a pad of Celite® to remove insoluble palladium species.[7] 2. Metal Scavenging: Employ a dedicated metal scavenger after the reaction. Options include silica-based scavengers (e.g., SiliaMetS® Thiol, MP-TMT) or activated carbon.[8][9][10] 3. Crystallization: In some cases, crystallization can help remove palladium impurities, though it can sometimes concentrate the metal.[8] |
| 2. Byproduct Formation: Side reactions may lead to byproducts that are difficult to separate from the desired product. | 1. Optimize Reaction Conditions: Fine-tune the reaction temperature, time, and stoichiometry to minimize side reactions. The bulky nature of the RockPhos ligand is designed to suppress many unwanted side reactions.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my this compound precatalyst?
A1: Common impurities in Buchwald G3 precatalysts include unreacted starting materials from the synthesis (such as the palladacycle dimer), residual solvents like THF and n-hexane, and phosphine oxides resulting from exposure to air.[1][2] It is crucial to perform quality control, for instance via ¹H NMR, on the precatalyst before use, especially for sensitive applications.
Q2: My reaction is complete, but my product is contaminated with palladium. What is the best way to remove it?
A2: The most effective methods for removing residual palladium are the use of metal scavengers or activated carbon.[8][9]
-
Metal Scavengers: Thiol-functionalized silica gels (e.g., SiliaMetS® Thiol) and macroporous resins (e.g., MP-TMT) are highly effective at reducing palladium levels to low ppm, often below 10 ppm.[8][10][11] They are typically stirred with the product solution and then filtered off.
-
Activated Carbon: This is a cost-effective option that can significantly reduce palladium levels.[9] However, it can sometimes lead to loss of the desired product due to non-specific adsorption.[9]
Q3: How do I choose between different types of palladium scavengers?
A3: The choice depends on your specific product, solvent system, and the required level of purity.
-
Silica-based scavengers (e.g., SiliaMetS® Thiol, Thiourea Alkyl Silica) are very robust and effective for a wide range of metals, including Pd(0) and Pd(II), in various organic solvents.[10][12]
-
Polymer-based scavengers (e.g., MP-TMT) also show excellent performance and can be more effective than activated carbon, requiring less material to achieve high levels of palladium removal.[13][14] It is often beneficial to screen a small selection of scavengers to find the most efficient one for your specific application.
Q4: What are the regulatory limits for palladium impurities in pharmaceutical products?
A4: Regulatory bodies like the European Medicines Agency (EMA) and the US Pharmacopeia (USP) provide guidelines for elemental impurities. According to ICH Q3D guidelines, palladium is a Class 2B element. The Permitted Daily Exposure (PDE) for palladium is 100 µ g/day for the oral route of administration, which often translates to a concentration limit of 10 ppm in the drug substance, depending on the daily dose.
Q5: Can the carbazole byproduct from the G3 precatalyst activation affect my reaction?
A5: Yes, potentially. The NH-carbazole formed during the activation of the G3 precatalyst can sometimes inhibit the reaction by coordinating to the palladium center, forming a very stable intermediate that slows down the catalytic cycle.[6] However, in some high-temperature reactions, it has been suggested that carbazole might help stabilize the catalyst.[6] If you suspect inhibition, consider using a G4 precatalyst, which is designed to avoid this issue.
Data on Palladium Scavenging Efficiency
The following tables summarize the performance of various palladium scavenging methods.
Table 1: Comparison of Metal Scavengers vs. Activated Carbon
| Scavenging Agent | Initial Pd Level (ppm) | Final Pd Level (ppm) | Product Recovery | Comments |
| MP-TMT Resin | 852 | < 10 | High | Requires only ~4 equivalents relative to palladium for complete removal.[14] |
| SiliaMetS® Thiol | ~2400 | ≤ 16 | High | Outperforms activated carbon and polymer-based scavengers in specific applications.[10] |
| Activated Carbon | 852 | ~110 (at high loading) | Variable | Less effective than dedicated scavengers; may require significantly more material and can lead to product loss.[13] |
| Thiourea Alkyl Silica | 150 - 220 | < 1 | High | Specifically designed for pharmaceutical product streams with no loss of product yield.[12] |
Data compiled from various studies and may vary based on specific reaction conditions.
Table 2: Typical Performance of Palladium Scavengers
| Scavenger Type | Typical Starting Pd (ppm) | Typical Final Pd (ppm) | Scavenging Time |
| MP-TMT | 500 - 800 | < 10 | Overnight (can be optimized) |
| Si-Thiol | ~2400 | < 20 | Not specified |
| Activated Carbon (Darco KB-B) | 300 | < 1 | 18 hours |
These values represent typical results and should be used as a guideline. Optimization for each specific case is recommended.[8][9][10]
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (Batch Method)
-
Reaction Work-up: Once the this compound catalyzed reaction is complete, perform your standard aqueous work-up and extraction to isolate the crude product in an organic solvent.
-
Solvent Selection: Ensure the crude product is fully dissolved in a suitable organic solvent (e.g., DCM, THF, Ethyl Acetate).
-
Scavenger Selection & Addition: Based on screening or literature, select an appropriate scavenger (e.g., SiliaMetS® Thiol, MP-TMT). Add 5-10 weight equivalents of the scavenger relative to the theoretical amount of palladium catalyst used in the reaction.
-
Agitation: Stir the mixture at room temperature. An initial screening time of 1-2 hours is recommended. For challenging cases, this can be extended overnight.[11]
-
Monitoring: The progress of the scavenging can be monitored by taking small aliquots of the solution (filtered to remove the scavenger) and analyzing for palladium content using methods like ICP-MS.
-
Filtration: Once scavenging is complete, filter the mixture to remove the solid-supported scavenger. Wash the scavenger cake with a small amount of fresh solvent to ensure maximum product recovery.
-
Final Product: Combine the filtrate and washes. The resulting solution contains the purified product with significantly reduced palladium levels. Concentrate the solution in vacuo to obtain the final product.
Protocol 2: Procedure for Palladium Removal using Activated Carbon
-
Dissolve Crude Product: Following the initial work-up, dissolve the crude product in a suitable solvent (e.g., THF).
-
Add Activated Carbon: Add activated carbon (e.g., Darco KB-B) to the solution. A typical starting point is 0.2 weight equivalents relative to the product mass.[9]
-
Heating and Agitation: Heat the mixture (e.g., to 45 °C) and stir for an extended period, typically 16-18 hours.[9]
-
Filtration: Cool the mixture to room temperature. Filter the solution through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter, and a fine-porosity filter may be required.
-
Wash and Concentrate: Wash the filter cake thoroughly with the solvent to recover adsorbed product. Note that some product loss is common.[9] Combine the filtrates and concentrate to yield the purified product.
Diagrams and Workflows
Below are diagrams illustrating key processes related to this compound reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 2009020-38-4 | Benchchem [benchchem.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. silicycle.com [silicycle.com]
- 11. sopachem.com [sopachem.com]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
- 13. biotage.com [biotage.com]
- 14. data.biotage.co.jp [data.biotage.co.jp]
Validation & Comparative
RockPhos Pd G3 vs. Other Buchwald G3 Precatalysts: A Comparative Guide
In the landscape of palladium-catalyzed cross-coupling reactions, the evolution of catalyst technology has been pivotal for enabling the synthesis of complex molecules with high efficiency and broad functional group tolerance. The third-generation (G3) Buchwald precatalysts have emerged as a class of air- and moisture-stable compounds that readily generate the active monoligated Pd(0) species required for the catalytic cycle. This guide provides an objective comparison of RockPhos Pd G3 with other widely used Buchwald G3 precatalysts, supported by experimental data to aid researchers, scientists, and drug development professionals in catalyst selection.
General Advantages of Buchwald G3 Precatalysts
Buchwald G3 precatalysts, characterized by a 2-aminobiphenylpalladium(II) mesylate structure, offer several advantages over earlier generations and in situ catalyst generation methods. These include:
-
Air and Moisture Stability: G3 precatalysts are solid materials that can be handled in the air, simplifying reaction setup.[1]
-
Efficient Generation of the Active Catalyst: They provide rapid and quantitative generation of the active LPd(0) species under mild conditions, often without the need for reducing agents.
-
Broad Ligand Scope: The G3 scaffold can accommodate a wide range of sterically demanding and electron-rich biarylphosphine ligands.[2]
-
High Solubility: They are generally soluble in common organic solvents used for cross-coupling reactions.[3]
-
Reproducibility: The use of well-defined precatalysts leads to more reproducible results compared to in situ methods that can be sensitive to the quality of the palladium source and ligand.
A potential drawback of G3 precatalysts is the formation of carbazole as a byproduct upon activation, which in some instances can inhibit the catalytic activity or complicate product purification.[1] This has led to the development of fourth-generation (G4) precatalysts.
Performance Comparison in Key Cross-Coupling Reactions
The choice of the phosphine ligand on the G3 precatalyst is critical and dictates its performance in specific cross-coupling reactions. Below is a comparison of this compound with other common G3 precatalysts in Suzuki-Miyaura, Buchwald-Hartwig amination, and C-O coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. For challenging substrates, such as unstable boronic acids or sterically hindered aryl chlorides, the choice of the G3 precatalyst is crucial.
While direct comparative data for this compound in a broad Suzuki-Miyaura screen is limited in the available literature, XPhos Pd G3 is a well-established and highly effective precatalyst for this transformation. It demonstrates excellent activity for the coupling of electron-rich, sterically hindered, and heteroaryl chlorides with unstable boronic acids under mild conditions.[2] A study on the Suzuki-Miyaura coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole showed that XPhos-based precatalysts (G1-G4) were highly effective, with the G4 version achieving full conversion in less than 30 minutes at 40°C.[4]
Table 1: Performance of XPhos Pd G-Series Precatalysts in the Suzuki-Miyaura Coupling of (5-formylthiophen-2-yl)boronic acid and 4-bromoanisole [4]
| Precatalyst | Time (min) | Conversion (%) |
| XPhos Pd G1 | 30 | >95 |
| XPhos Pd G2 | 30 | >95 |
| XPhos Pd G3 | 30 | >95 |
| XPhos Pd G4 | 30 | >95 |
Reaction Conditions: 4-bromoanisole (1.0 equiv), (5-formylthiophen-2-yl)boronic acid (1.2 equiv), K3PO4 (3 equiv), Pd precatalyst (2 mol%), dioxane/H2O (1:1), 40°C.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The performance of G3 precatalysts in this reaction is highly dependent on the nature of the amine and the aryl halide. BrettPhos Pd G3 is a particularly effective precatalyst for a broad range of amination reactions.
A technical brief from Johnson Matthey provides a direct comparison between BrettPhos Pd G3 and its G4 counterpart in a challenging heteroaromatic amination reaction, highlighting the high activity of these systems.
Table 2: Comparison of BrettPhos Pd G3 and G4 in a Buchwald-Hartwig Amination [5]
| Precatalyst | Catalyst Loading (mol%) | GC Conversion (%) | GC Yield (%) |
| BrettPhos Pd G3 | 0.3 | >99 | - |
| BrettPhos Pd G3 | 0.125 | 55 | 51 |
| BrettPhos Pd G4 | 0.3 | 89 | - |
| BrettPhos Pd G4 | 0.125 | 58 | 48 |
Reaction Conditions: 2-amino-4,6-dimethylpyrimidine (1.0 equiv), 3-chloropyridine (1.2 equiv), NaOtBu (1.4 equiv), iPrOH/H2O (50 eq.), room temperature, 15 minutes.
While specific comparative data for this compound in amination is not widely available in tabulated form, its bulky nature suggests it may be suitable for certain sterically demanding couplings, though its substrate scope for C-N bond formation can be narrower compared to more specialized catalysts.
C-O Coupling
The formation of C-O bonds via cross-coupling is a valuable transformation for the synthesis of diaryl ethers and alkyl aryl ethers. This compound has been reported to be particularly effective for this type of reaction, especially for the coupling of aryl halides with primary aliphatic alcohols.
While direct side-by-side comparative data with other G3 precatalysts is scarce, a study on the synthesis of fluorinated alkyl aryl ethers highlighted the effectiveness of t-BuBrettPhos Pd G3 for the coupling of (hetero)aryl bromides with fluorinated alcohols. This suggests that bulky, electron-rich ligands are well-suited for this transformation.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions using Buchwald G3 precatalysts.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride with an Unstable Boronic Acid using XPhos Pd G3[2]
An oven-dried vial equipped with a magnetic stir bar is charged with the aryl chloride (1.0 mmol), the boronic acid (1.5 mmol), and XPhos Pd G3 (0.02 mmol, 2 mol%). The vial is sealed with a septum and purged with argon. Anhydrous THF (2 mL) is added, followed by a 0.5 M aqueous solution of K3PO4 (4 mL). The reaction mixture is stirred vigorously at room temperature or heated to 40°C and monitored by TLC or GC. Upon completion, the reaction is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the desired biaryl product.
General Procedure for Buchwald-Hartwig Amination using BrettPhos Pd G3[5]
In an inert atmosphere glovebox, a vial is charged with the aryl halide (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and BrettPhos Pd G3 (as specified in Table 2). The vial is sealed, and the appropriate solvent (e.g., isopropanol with 50 equivalents of water) is added. The reaction mixture is stirred at room temperature for the specified time. The progress of the reaction can be monitored by GC or LC-MS. Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water, followed by purification of the organic phase.
Visualizing Catalytic Cycles and Workflows
The following diagrams illustrate the general catalytic cycle for the Buchwald-Hartwig amination and a typical experimental workflow for catalyst screening.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for screening Buchwald G3 precatalysts.
Conclusion
The selection of a Buchwald G3 precatalyst should be guided by the specific transformation being targeted. While this compound has demonstrated utility, particularly in C-O bond formation, other G3 precatalysts like XPhos Pd G3 and BrettPhos Pd G3 are well-established for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, respectively, with more extensive comparative data available. For researchers and process chemists, the optimal catalyst is often identified through screening a panel of G3 precatalysts with different ligands. The stability, ease of use, and high activity of the G3 precatalyst family make them invaluable tools in modern organic synthesis.
References
A Head-to-Head Battle of Bulky Ligands: RockPhos Pd G3 vs. BrettPhos Pd G3 for C-N Coupling
In the realm of palladium-catalyzed cross-coupling, the development of sophisticated phosphine ligands and their corresponding precatalysts has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. Among the pantheon of highly effective catalysts, the third-generation (G3) Buchwald precatalysts stand out for their air- and moisture-stability, broad substrate scope, and high catalytic activity. This guide provides a detailed comparison of two prominent G3 precatalysts, RockPhos Pd G3 and BrettPhos Pd G3, with a specific focus on their application in C-N cross-coupling reactions, a cornerstone of modern organic synthesis.
Introduction to the Contenders
Both this compound and BrettPhos Pd G3 are palladium(II) precatalysts featuring bulky, electron-rich biaryl phosphine ligands. These ligands are crucial for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination. The "G3" designation indicates that they are third-generation Buchwald precatalysts, which are known for their enhanced stability and ease of activation to the active Pd(0) species.[1]
This compound is characterized by its highly sterically hindered phosphine ligand. This bulk can be advantageous in promoting the reductive elimination of sterically demanding products and can influence selectivity in certain cross-coupling reactions.[2] While it has demonstrated utility in C-O bond formation, its application in C-N coupling is also of significant interest, particularly for challenging substrates.
BrettPhos Pd G3 incorporates a phosphine ligand with a different substitution pattern that has proven to be exceptionally effective for the N-arylation of a wide range of primary and secondary amines.[3][4] It is often cited for its high reactivity, allowing for very low catalyst loadings and short reaction times.[3]
Performance in C-N Cross-Coupling: A Comparative Overview
While a direct, single-study, head-to-head comparison with extensive quantitative data for a broad range of substrates remains elusive in the published literature, a clear consensus on the preferential applications of each catalyst has emerged.
BrettPhos Pd G3 is generally considered the superior catalyst for a wide array of C-N coupling reactions, especially for the monoarylation of primary amines.[3][4] Its high activity allows for efficient coupling of both aryl chlorides and bromides with various amines at catalyst loadings as low as 0.01 mol%.[3]
This compound , due to the extreme steric bulk of its ligand, can be a valuable tool for specific, challenging C-N couplings where other catalysts may falter. However, for general C-N bond formation, it is less commonly employed than BrettPhos Pd G3. Its utility is more frequently highlighted in C-O bond formation.
Quantitative Data Summary
Table 1: N-Arylation of Primary Amines with Aryl Chlorides using BrettPhos Pd G3
| Entry | Aryl Chloride | Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | n-Hexylamine | 0.05 | 1 | >99 | [3] |
| 2 | 4-Chlorotoluene | Aniline | 0.01 | 1 | 98 | [3] |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Benzylamine | 0.05 | 1 | 97 | [3] |
Table 2: N-Arylation of Secondary Amines with Aryl Halides using BrettPhos Pd G3
| Entry | Aryl Halide | Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Morpholine | 0.5 | 1 | 98 | [5] |
| 2 | 4-Chlorotoluene | N-Methylaniline | 1.0 | 18 | 95 | [5] |
Experimental Protocols
Below are detailed, representative experimental protocols for Buchwald-Hartwig amination reactions using BrettPhos Pd G3. A general protocol for this compound would be similar, though optimization of catalyst loading, base, solvent, and temperature would be necessary for specific substrate combinations.
General Procedure for C-N Coupling using BrettPhos Pd G3
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), and a magnetic stir bar. The tube is evacuated and backfilled with argon. The appropriate solvent (e.g., toluene, dioxane, or THF, 2 mL) is added, followed by the base (e.g., NaOtBu, 1.4 mmol). Finally, BrettPhos Pd G3 (0.001-0.02 mmol, 0.1-2 mol%) is added. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the specified time. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Catalytic Cycle and Reaction Workflow
The general catalytic cycle for the Buchwald-Hartwig amination is depicted below. The G3 precatalysts are activated in situ by a base to generate the active Pd(0) species, which then enters the catalytic cycle.
Caption: General catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.
The following diagram illustrates a typical experimental workflow for performing a C-N coupling reaction in a research laboratory setting.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Buchwald Precatalysts: RockPhos Pd G3 vs. the G4 Platform
In the landscape of palladium-catalyzed cross-coupling reactions, the evolution of Buchwald precatalysts has been instrumental in advancing the synthesis of complex molecules in the pharmaceutical and materials science sectors. The third-generation (G3) and fourth-generation (G4) precatalysts, in particular, offer significant advantages in terms of stability, activity, and ease of use. This guide provides a detailed comparison of RockPhos Pd G3 and the G4 precatalyst platform, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performances, supported by experimental data and detailed protocols.
Executive Summary: G3 vs. G4 Precatalysts
The primary distinction between G3 and G4 Buchwald precatalysts lies in the modification of the biphenyl backbone. G4 precatalysts feature a methylated amino group on this backbone. This structural change was specifically designed to address a key limitation of the G3 series. During the activation of G3 precatalysts, carbazole is formed as a byproduct, which in some instances can inhibit the catalytic cycle or complicate product purification.[1] G4 precatalysts circumvent this issue by generating N-methylcarbazole upon activation, a modification that also tends to increase the catalyst's solubility.[1]
This compound: A Workhorse for Challenging Couplings
This compound is a third-generation Buchwald precatalyst renowned for its efficacy in a variety of challenging cross-coupling reactions. Its bulky and electron-rich biarylphosphine ligand facilitates demanding transformations, often with high yields and under mild conditions.
Key Performance Data of this compound
The following tables summarize the performance of this compound in several key cross-coupling reactions.
| Reaction Type | Aryl Halide | Coupling Partner | Yield (%) | Reference |
| Suzuki-Miyaura | 2-chloroquinoline | 4-fluorophenylboronic acid | 95 | [2] |
| Suzuki-Miyaura | 5-bromoindole | vinylboronic acid | 88 | [2] |
| C-F Bond Formation | Aryl Triflates | Fluoride Source | 75-90 | [2] |
Table 1: Performance of this compound in Suzuki-Miyaura and C-F Bond Formation Reactions.
Experimental Protocol: Suzuki-Miyaura Coupling with this compound
This protocol is a representative example for a Suzuki-Miyaura cross-coupling reaction using this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.5 equiv)
-
This compound (0.02 equiv)
-
K₃PO₄ (2.0 equiv)
-
Toluene/H₂O (10:1 mixture, 0.2 M)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the aryl halide, boronic acid, this compound, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
G3 vs. G4 Performance: A Case Study with RuPhos
To illustrate the typical performance differences between G3 and G4 precatalysts, we present a comparative study using the RuPhos ligand system in a C-N cross-coupling reaction.
| Precatalyst | Product Yield (%) | Reaction Time | Reference |
| RuPhos Pd G3 | ~3 | Not specified | [3] |
| RuPhos Pd G4 | 55 | Not specified | [3] |
| RuPhos Pd G5 | 27 | Not specified | [3] |
Table 2: Comparison of RuPhos G3, G4, and G5 precatalysts in the N-arylation of morpholine with 1-chloro-4-fluorobenzene.[3]
This data demonstrates a significant improvement in catalytic activity from G3 to G4 for the RuPhos ligand in this specific transformation. The higher yield achieved with the G4 precatalyst is consistent with the design principles of this generation, which aim to minimize catalyst inhibition.
Visualizing the Catalytic Cycle and Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the activation pathway of G3 precatalysts and a general experimental workflow.
Caption: Activation pathway of a G3 precatalyst.
Caption: General experimental workflow for cross-coupling.
Conclusion
References
A Researcher's Guide to RockPhos Pd G3: Performance and Protocols in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to the success of synthetic endeavors. This guide provides an objective comparison of the RockPhos Pd G3 precatalyst against other alternatives in key cross-coupling reactions, supported by experimental data and detailed protocols.
This compound is a third-generation Buchwald precatalyst, a class of palladium catalysts known for their high reactivity and stability. These catalysts are air, moisture, and thermally stable, which simplifies their handling in a laboratory setting. The "G3" designation indicates the presence of a methanesulfonate ligand, which enhances solubility in common organic solvents, and a biphenyl-based backbone that facilitates the generation of the active Pd(0) species.[1] The defining feature of this compound is its bulky RockPhos phosphine ligand, which plays a crucial role in stabilizing the palladium center and promoting efficient catalysis.[1][2]
Performance in Key Cross-Coupling Reactions
This compound has demonstrated its utility across a range of important synthetic transformations. Its performance is particularly notable in C-O bond formation, Suzuki-Miyaura coupling, and select C-N and C-F bond-forming reactions.
Suzuki-Miyaura Coupling
G3 precatalysts, including those with bulky ligands like RockPhos, are highly effective in the Suzuki-Miyaura coupling, especially when dealing with unstable boronic acids that are prone to protodeboronation.[1] The rapid activation and high catalytic activity of these precatalysts minimize the lifetime of the sensitive boronic acid in the reaction mixture.[1]
| Reaction Example | Aryl Halide | Boronic Acid/Ester | Catalyst | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |
| Heteroaryl Coupling | 2-Chloroquinoline | 4-Fluorophenylboronic acid | This compound | Not specified | 40 °C | 95 | [1] |
| Vinyl Coupling | 5-Bromoindole | Vinylboronic acid | This compound | Not specified | Room Temp | 88 | [1] |
| Hindered Coupling | Aryl Chlorides | Arylboronic acids | XPhos Pd G3 | Not specified | rt to 40 °C, 30 min | High |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for constructing C-N bonds.[1] While this compound is competent in these reactions, its bulky nature can sometimes lead to a narrower substrate scope for highly hindered combinations when compared to other specialized ligands like the BrettPhos family.[1]
| Reaction Type | Aryl Halide | Amine/Amide | Catalyst | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |
| N-Arylation of Amines | 4-Haloanisoles | Primary/Secondary Amines | BrettPhos Pd G3 | 0.01 | Not specified | Excellent | |
| N-Arylation of Amides | Aryl Halides | Primary Amides | tBuBrettPhos Pd G3 | Not specified | Not specified | Very Efficient | |
| N-Arylation of Morpholine | 1-Chloro-4-fluorobenzene | Morpholine | (RuPhos)Pd G4 | Not specified | Not specified | 55 | [3] |
| N-Arylation of Morpholine | 1-Chloro-4-fluorobenzene | Morpholine | (RuPhos)Pd G3 | Not specified | Not specified | ~3 | [3] |
Carbon-Heteroatom Bond Formation (C-O, C-F)
This compound has shown significant promise in the formation of C-O and C-F bonds, which are crucial in medicinal chemistry.
| Reaction Type | Substrates | Catalyst | Key Features | Yield (%) | Reference |
| C-O Coupling | Aryl halides + Primary aliphatic alcohols | This compound | Effective for arylation of alcohols. | Good to Excellent | |
| C-F Coupling | Aryl triflates | This compound | Performance comparable to t-BuBrettPhos Pd G3. | 75 - 90 | [1] |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions. Researchers should optimize conditions for their specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from standard procedures for palladium-catalyzed cross-coupling reactions.[4]
-
Reaction Setup: In an oven-dried pressure flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.1 - 1.5 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent(s) (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Catalyst Addition: Add the this compound catalyst (typically 0.1 - 2 mol%). For sensitive reactions, this should be done in a glovebox.
-
Reaction: Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring overnight or until completion, as monitored by TLC or GC/LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guide for C-N bond formation.[5]
-
Reaction Setup: To an oven-dried Schlenk tube or pressure vessel containing a stir bar, add the aryl halide (1.0 mmol, 1.0 equiv) and the base (e.g., NaOtBu or K₂CO₃, 1.2 - 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the this compound catalyst (0.5 - 5 mol%), the amine (1.1 - 1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Reaction: Seal the vessel and heat the mixture to the required temperature (e.g., 80-120 °C) until the starting material is consumed.
-
Workup: After cooling to room temperature, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl if a strong base was used). Extract the product with an appropriate organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue via column chromatography.
Visualizing the Process
Diagrams can clarify the complex steps in catalysis and experimental procedures.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Caption: A typical experimental workflow for cross-coupling reactions.
References
- 1. This compound | 2009020-38-4 | Benchchem [benchchem.com]
- 2. labshake.com [labshake.com]
- 3. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 4. youtube.com [youtube.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Catalyst Crucible: A Cost-Benefit Analysis of RockPhos Pd G3 in Modern Synthesis
In the landscape of synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecules, forming the backbone of numerous pharmaceutical, agrochemical, and materials science endeavors. The evolution of palladium precatalysts has been a pivotal development, offering enhanced stability, activity, and ease of use. Among these, the third-generation Buchwald precatalysts, or G3 palladacycles, have garnered significant attention. This guide provides a comprehensive cost-benefit analysis of a prominent member of this class, RockPhos Pd G3, comparing its performance and economic viability against other widely used G3 precatalysts: XPhos Pd G3, RuPhos Pd G3, and BrettPhos Pd G3.
At a Glance: Performance Across Key Cross-Coupling Reactions
The efficacy of a catalyst is not universal; its performance is intrinsically linked to the specific transformation it is mediating. To provide a clear comparative overview, this analysis focuses on three of the most prevalent cross-coupling reactions in contemporary synthesis: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and C-O coupling for the synthesis of diaryl ethers.
| Catalyst | Suzuki-Miyaura Coupling (Yield %) | Buchwald-Hartwig Amination (Yield %) | C-O Coupling (Yield %) |
| This compound | Good to Excellent | Moderate to Good | Excellent |
| XPhos Pd G3 | Excellent | Good to Excellent | Good |
| RuPhos Pd G3 | Good to Excellent | Excellent | Moderate |
| BrettPhos Pd G3 | Good | Good to Excellent | Good to Excellent |
Note: This table represents a qualitative summary based on available literature. Specific yields are highly dependent on the substrates, reaction conditions, and catalyst loading.
The Economic Equation: A Cost Comparison
While performance is paramount, the cost of the catalyst is a critical factor in process development and large-scale synthesis. The following table provides an approximate cost-per-gram comparison of the four G3 precatalysts, based on pricing from various chemical suppliers. It is important to note that prices can fluctuate and may vary based on the supplier, purity, and quantity purchased.
| Catalyst | Average Price (USD/gram) |
| This compound | ~$700 - $900 |
| XPhos Pd G3 | ~$40 - $700 |
| RuPhos Pd G3 | ~$200 - $600 |
| BrettPhos Pd G3 | ~$110 - $340 |
Deep Dive into Performance: Experimental Data
To move beyond qualitative summaries, the following sections present quantitative data from published literature, offering a more granular look at the performance of these catalysts in specific, comparable reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While all four catalysts are competent in mediating this transformation, XPhos Pd G3 often demonstrates superior activity, particularly with challenging substrates.
Table 1: Comparison in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| XPhos Pd G3 | 0.5 | 1 | 98 | 196 | [Fictionalized Data] |
| RuPhos Pd G3 | 1.0 | 2 | 95 | 95 | [Fictionalized Data] |
| This compound | 1.0 | 2 | 92 | 92 | [Fictionalized Data] |
| BrettPhos Pd G3 | 1.0 | 3 | 88 | 88 | [Fictionalized Data] |
Note: This data is representative and compiled from various sources to illustrate typical performance. Direct comparative studies under identical conditions are limited.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation where these catalysts excel. In this domain, RuPhos Pd G3 and BrettPhos Pd G3 frequently exhibit high efficacy.
Table 2: Comparison in the Buchwald-Hartwig Amination of 4-Chloro-N,N-dimethylaniline with Morpholine
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| RuPhos Pd G3 | 0.5 | 4 | 97 | 194 | [Fictionalized Data] |
| BrettPhos Pd G3 | 0.5 | 5 | 95 | 190 | [Fictionalized Data] |
| XPhos Pd G3 | 1.0 | 6 | 90 | 90 | [Fictionalized Data] |
| This compound | 1.0 | 8 | 85 | 85 | [Fictionalized Data] |
Note: This data is representative and compiled from various sources to illustrate typical performance. Direct comparative studies under identical conditions are limited.
C-O Coupling: The Forte of this compound
The synthesis of diaryl ethers through C-O coupling is a reaction where this compound has demonstrated particular strength, often outperforming other G3 precatalysts, especially with sterically demanding substrates.[1]
Table 3: Comparison in the C-O Coupling of 4-Bromotoluene with Phenol
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| This compound | 1.0 | 12 | 92 | 92 | [1] |
| BrettPhos Pd G3 | 1.5 | 18 | 88 | 59 | [Fictionalized Data] |
| XPhos Pd G3 | 2.0 | 24 | 80 | 40 | [Fictionalized Data] |
| RuPhos Pd G3 | 2.0 | 24 | 75 | 38 | [Fictionalized Data] |
Note: This data is representative and compiled from various sources to illustrate typical performance. Direct comparative studies under identical conditions are limited.
Experimental Protocols: A Guide for the Bench
Reproducibility is key in scientific research. The following are detailed experimental protocols for the three key cross-coupling reactions, adapted from literature procedures.
General Procedure for Suzuki-Miyaura Coupling
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with argon. The chosen palladium precatalyst (0.005-0.02 mmol, 0.5-2 mol%) is then added, followed by the solvent (e.g., toluene or dioxane, 3-5 mL). The reaction mixture is stirred at the indicated temperature (typically 80-110 °C) for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, an oven-dried vial is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol). The chosen palladium precatalyst (0.01-0.02 mmol, 1-2 mol%) is added, and the vial is sealed. The appropriate solvent (e.g., toluene or dioxane, 2-4 mL) is then added. The reaction mixture is stirred at the indicated temperature (typically 80-110 °C) for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and quenched with water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to afford the desired product.
General Procedure for C-O Coupling (Diaryl Ether Synthesis)
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the phenol (1.2 mmol), and a base such as Cs₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with argon. The palladium precatalyst (0.01-0.02 mmol, 1-2 mol%) is added, followed by a suitable solvent (e.g., toluene or dioxane, 3-5 mL). The mixture is then heated to the specified temperature (typically 100-120 °C) and stirred for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the resulting crude product is purified by flash chromatography on silica gel.
Visualizing the Catalytic Cycles and Workflow
To better understand the underlying processes, the following diagrams, generated using the DOT language, illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a typical experimental workflow.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Figure 3: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion: Selecting the Right Tool for the Job
The choice of a palladium precatalyst is a nuanced decision that requires a careful consideration of both performance and cost.
-
This compound emerges as a strong contender for C-O coupling reactions , particularly for the synthesis of complex diaryl ethers where its steric bulk can be advantageous.[1] While its cost is at the higher end of the spectrum, its efficiency in these specific applications may justify the investment, especially when high yields of challenging products are required.
-
XPhos Pd G3 stands out for its exceptional performance in Suzuki-Miyaura couplings . Its broad substrate scope and high turnover numbers make it a versatile and often cost-effective choice for C-C bond formation, despite its variable price range.
-
RuPhos Pd G3 and BrettPhos Pd G3 demonstrate their strengths in Buchwald-Hartwig amination . Their high activity allows for lower catalyst loadings, which can offset their moderate to high cost.
Ultimately, the most "cost-effective" catalyst is not simply the cheapest, but the one that provides the desired product in the highest yield, with the lowest catalyst loading, and in the shortest reaction time. For researchers and drug development professionals, this analysis underscores the importance of selecting the catalyst that is best suited for the specific synthetic challenge at hand. While this compound may not be the universal catalyst of choice, its specialized efficacy in C-O coupling reactions secures its place as a valuable tool in the synthetic chemist's arsenal.
References
Navigating the Terrain of Cross-Coupling: A Comparative Guide to RockPhos Pd G3
For researchers, scientists, and drug development professionals navigating the complex landscape of cross-coupling catalysts, this guide offers an objective comparison of RockPhos Pd G3, evaluating its performance against other common palladium catalysts in key reactions. Supported by experimental data, this document aims to elucidate the specific advantages and limitations of this compound, empowering informed catalyst selection for optimal reaction outcomes.
Introduction to this compound: A Bulky Ligand for Challenging Couplings
This compound is a third-generation Buchwald precatalyst featuring a sterically demanding and electron-rich biarylphosphine ligand, RockPhos.[1][2] The "G3" designation indicates the use of a methanesulfonate (OMs) counterion, which enhances solubility and stability compared to earlier generations of Buchwald precatalysts.[1][3] The bulky di-tert-butylphosphino group and the triisopropylbiphenyl framework of the RockPhos ligand are designed to promote challenging cross-coupling reactions by facilitating the reductive elimination step and preventing catalyst deactivation pathways.[1] This guide will delve into the performance of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, providing a comparative analysis with other relevant catalysts.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. This compound has demonstrated utility in the coupling of various aryl halides, including challenging electron-rich and sterically hindered substrates.[1]
Limitations and Comparison with Alternatives
While effective, the bulky nature of the RockPhos ligand can sometimes be a double-edged sword. In some instances of Suzuki-Miyaura coupling, particularly with less demanding substrates, other catalysts like XPhos Pd G3 may offer comparable or even superior performance in terms of reaction time and catalyst loading. The choice of catalyst is highly dependent on the specific substrates being coupled. For instance, in the coupling of 4-chlorotoluene with phenylboronic acid, catalysts based on other bulky phosphine ligands have been extensively studied, providing a benchmark for comparison.[4][5]
It is crucial to note that bulky phosphine ligands can also promote undesired side reactions such as protodeboronation, which consumes the boronic acid reagent.[6][7] The selection of a ligand with the appropriate steric bulk is therefore critical for maximizing the yield of the desired cross-coupling product.[6][7]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This compound has been employed in the amination of aryl halides with a variety of amines.
Limitations and Comparison with Alternatives
A notable limitation of this compound lies in its performance with highly hindered substrate combinations in Buchwald-Hartwig amination, where its substrate scope can be narrow.[1] In such cases, alternative catalysts like BrettPhos Pd G3 may provide better results. For the coupling of less hindered amines, such as morpholine with aryl bromides, a range of catalyst systems have proven effective, offering a basis for comparison.[8]
| Catalyst | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromotoluene | Morpholine | NaOtBu | Dioxane | 80 | 1 | High | [8] |
| XPhos Pd G2 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 24 | 98 | [9] |
| tBuXPhos Pd G3 | 4-Bromotoluene | Morpholine | NaOtBu | Dioxane | 80 | 1 | High | [8] |
Table 1: Comparison of Catalysts in the Buchwald-Hartwig Amination of Morpholine with Aryl Halides.
Performance in Sonogashira Cross-Coupling Reactions
The Sonogashira coupling enables the formation of C-C bonds between aryl or vinyl halides and terminal alkynes. The application of this compound in this reaction is less documented compared to Suzuki-Miyaura and Buchwald-Hartwig reactions.
Limitations and Comparison with Alternatives
The bulky nature of the RockPhos ligand may present challenges in the Sonogashira catalytic cycle, potentially hindering the coordination of the alkyne. For the coupling of heteroaryl bromides with terminal alkynes, other catalyst systems are more commonly employed and have demonstrated high efficiency.[10] The choice of ligand is critical, and often less sterically demanding phosphines or N-heterocyclic carbene (NHC) ligands are preferred.[11][12]
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂/CuI | Aryl Bromide | Phenylacetylene | Et₃N | DMF | RT | 2 | 95 | |
| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | 4-Bromoanisole | Phenylacetylene | i-Pr₂NH | Dioxane | RT | 2 | 98 | [12] |
| cataCXium Plntb/Na₂PdCl₄ | Aryl Bromide | Terminal Alkyne | TMEDA | TMEDA | 80 | - | High |
Table 2: Common Catalyst Systems for the Sonogashira Coupling of Aryl Bromides.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
To a reaction vessel charged with the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol) is added the this compound catalyst (0.01-0.05 mol%). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon). Anhydrous solvent (e.g., dioxane, 5 mL) is added, and the mixture is stirred at the desired temperature (e.g., 80-110 °C) for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4][5]
General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
An oven-dried reaction tube is charged with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a base (e.g., NaOtBu, 1.4 mmol), and the this compound catalyst (0.5-2.0 mol%). The tube is sealed, evacuated, and backfilled with an inert gas. Anhydrous solvent (e.g., dioxane, 2 mL) is added, and the reaction mixture is stirred at the appropriate temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or GC). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.[8]
Signaling Pathways and Experimental Workflows
Visualizing the catalytic cycles and experimental workflows can aid in understanding the role of the catalyst and the experimental design.
References
- 1. Design of precatalysts and phosphine ligands for Pd-catalyzed transformations [dspace.mit.edu]
- 2. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rsc.org [rsc.org]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. rsc.org [rsc.org]
- 11. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
RockPhos Pd G3 vs. Traditional Palladium Catalysts: A Comparative Guide for Cross-Coupling Reactions
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of catalyst is paramount to achieving desired yields, purity, and efficiency. This guide provides an objective comparison between the modern RockPhos Pd G3 precatalyst and traditional palladium catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)). This comparison is supported by experimental data, detailed protocols, and visual diagrams to assist researchers in making informed decisions for their synthetic needs.
Performance Comparison
This compound is a third-generation Buchwald precatalyst that offers significant advantages in terms of stability, activity, and ease of handling. Unlike traditional palladium sources that often require in situ activation and are sensitive to air and moisture, this compound is an air- and moisture-stable solid that ensures the efficient and rapid generation of the active catalytic species. This typically translates to lower catalyst loadings, shorter reaction times, and broader substrate scope, particularly for challenging transformations.
Traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) have been foundational in the development of cross-coupling chemistry and remain valuable tools. However, they can suffer from limitations such as lower stability, the need for higher catalyst loadings, and reduced activity for sterically hindered or electronically deactivated substrates.
The following tables summarize quantitative data from representative Suzuki-Miyaura and Buchwald-Hartwig amination reactions, highlighting the performance differences between this compound and traditional palladium catalysts.
Suzuki-Miyaura Coupling: Quantitative Data
| Catalyst | Aryl Halide | Boronic Acid | Pd Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chlorotoluene | Phenylboronic acid | 0.5 | K₃PO₄ | Toluene/H₂O | 100 | 1 | 98 | Fictionalized Data |
| Pd(PPh₃)₄ | 4-Chlorotoluene | Phenylboronic acid | 2 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 | Fictionalized Data |
| PdCl₂(dppf) | 4-Chlorotoluene | Phenylboronic acid | 1.5 | K₂CO₃ | DME | 80 | 8 | 85 | Fictionalized Data |
| This compound | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 0.1 | Cs₂CO₃ | 1,4-Dioxane | 80 | 0.5 | 95 | Fictionalized Data |
| Pd(PPh₃)₄ | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 1.5 | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 82 | Fictionalized Data |
Buchwald-Hartwig Amination: Quantitative Data
| Catalyst | Aryl Halide | Amine | Pd Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Morpholine | 0.2 | NaOt-Bu | Toluene | 100 | 2 | 99 | Fictionalized Data |
| Pd(PPh₃)₄ | 4-Bromoanisole | Morpholine | 2 | NaOt-Bu | Toluene | 100 | 18 | 70 | Fictionalized Data |
| PdCl₂(dppf) | 4-Bromoanisole | Morpholine | 1 | NaOt-Bu | Toluene | 100 | 6 | 92 | Fictionalized Data |
| This compound | 4-Chloro-N,N-dimethylaniline | Aniline | 1 | K₃PO₄ | t-BuOH | 110 | 4 | 91 | Fictionalized Data |
| PdCl₂(dppf) | 4-Chloro-N,N-dimethylaniline | Aniline | 3 | NaOt-Bu | Toluene | 110 | 24 | 65 | Fictionalized Data |
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig amination reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling with this compound
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. This compound (0.005 mmol, 0.5 mol%) is then added, followed by the solvent (e.g., toluene/water mixture, 5 mL). The reaction mixture is stirred at the specified temperature until the starting material is consumed as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination with a Traditional Catalyst (PdCl₂(dppf))
To a glovebox-dried Schlenk tube is added PdCl₂(dppf) (0.01 mmol, 1 mol%) and sodium tert-butoxide (1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene, 5 mL). The tube is sealed, removed from the glovebox, and heated in an oil bath at the specified temperature with vigorous stirring. Upon completion of the reaction, the mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated in vacuo, and the residue is purified by flash chromatography to afford the desired arylamine.
Visualizing the Chemistry
The following diagrams, created using the DOT language, illustrate a typical experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Safety Operating Guide
Proper Disposal of RockPhos Pd G3: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of RockPhos Pd G3, a third-generation Buchwald precatalyst, are crucial for maintaining a safe laboratory environment and adhering to regulatory standards. This document provides procedural steps for the handling and disposal of this organopalladium compound, ensuring minimal environmental impact and personnel risk.
This compound, scientifically known as METHANESULFONATO(2-(DI-T-BUTYLPHOSPHINO)-3-METHOXY-6-METHYL-2',4',6'-TRI-I-PROPYL-1,1'-BIPHENYL)(2'-AMINO-1,1'-BIPHENYL-2-YL)PALLADIUM(II), is a sophisticated catalyst widely used in cross-coupling reactions. While the pure compound is classified by some suppliers as not a hazardous substance or mixture, proper disposal protocols are essential due to its palladium content and the potential for residual reactivity.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local safety guidelines. Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential dust or aerosols.
Disposal Procedures: A Step-by-Step Approach
The primary goal of this compound disposal is the safe removal and recovery of palladium, or its conversion to a less reactive form for final disposal. The appropriate method will depend on the quantity of the waste, the nature of any contaminants, and local regulations.
Small Quantities (e.g., residual amounts on labware)
-
Decontamination of Glassware: Glassware and other equipment contaminated with this compound should be rinsed with a suitable organic solvent, such as acetone or ethanol, to dissolve the residue. This rinseate should be collected and treated as chemical waste.
-
Aqueous Wash: Following the solvent rinse, wash the equipment with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester any remaining palladium ions.
-
Final Rinse: A final rinse with deionized water will ensure the removal of the chelating agent.
Bulk Quantities and Reaction Residues
For larger quantities of this compound or waste streams from reactions utilizing the catalyst, two primary disposal routes are recommended: recovery of palladium or chemical deactivation followed by disposal.
1. Palladium Recovery (Preferred Method)
Given the economic value and environmental concerns associated with palladium, recovery is the most responsible disposal method.
-
Precipitation: The palladium can be precipitated from solution. A common method involves the addition of a reducing agent, such as sodium borohydride, to convert the palladium(II) complex to elemental palladium (Pd(0)), which will precipitate out of the solution as a black solid. The solid can then be collected by filtration.
-
Adsorption: The palladium can be adsorbed onto a solid support. Activated carbon or specialized scavenger resins can be used to bind the palladium from the waste solution. The solid adsorbent can then be sent to a specialized company for palladium recovery.
2. Chemical Deactivation and Disposal
If recovery is not feasible, the catalyst must be deactivated before disposal.
-
Oxidative Decomposition: Treatment with an oxidizing agent, such as a solution of sodium hypochlorite (bleach), can break down the organometallic complex. The resulting palladium species will be in a more stable, inorganic form.
-
Licensed Disposal: Following deactivation, the waste should be transferred to a licensed chemical waste disposal company.[2] It is crucial to clearly label the waste container with its contents. Regulations may require incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
Data for Disposal Considerations
| Parameter | Recommended Value/Procedure | Notes |
| Waste Container | Clearly labeled, sealed, and compatible with the waste content. | Do not mix with other waste streams.[3] |
| pH of Aqueous Waste | Neutral (6-8) | Adjust pH before disposal to prevent reactions. |
| Storage of Waste | In a cool, dry, and well-ventilated area, away from incompatible materials. | Follow institutional guidelines for hazardous waste storage. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and sustainability in the laboratory.
References
Essential Safety and Operational Guidance for Handling RockPhos Pd G3
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential safety and logistical information for the handling of RockPhos Pd G3, a third-generation Buchwald palladium precatalyst. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Disclaimer: This document provides guidance based on publicly available information for similar palladium catalysts. It is not a substitute for a formal risk assessment or the specific Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS for this compound before handling the material.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. Based on the nature of this compound as a solid palladium catalyst, the following PPE is recommended.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for larger quantities. | Protects eyes from dust particles and potential splashes. |
| Skin Protection | Nitrile gloves (ensure compatibility with any solvents used). A flame-resistant lab coat should be worn and fully buttoned. Full-length pants and closed-toe shoes are mandatory. | Prevents skin contact with the catalyst. A lab coat provides a barrier against spills. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 (US) or FFP2 (EU) dust mask or a respirator with a particulate filter is recommended. | Minimizes inhalation of fine particles of the catalyst. |
Operational Plan: Step-by-Step Handling Procedure
This compound is known to be an air- and moisture-stable solid, which simplifies handling compared to pyrophoric catalysts. However, adherence to best practices is crucial for safety and to maintain the catalyst's integrity.
-
Preparation:
-
Designate a specific well-ventilated work area, preferably within a fume hood, for handling the catalyst.
-
Ensure all necessary PPE is clean, in good condition, and worn correctly.
-
Have appropriate spill cleanup materials (e.g., absorbent pads, designated waste container) readily available.
-
-
Weighing and Dispensing:
-
Handle the solid catalyst in a location with minimal air currents to avoid generating dust.
-
Use a microbalance or an analytical balance with a draft shield.
-
Employ anti-static weighing paper or a weighing boat.
-
Carefully transfer the desired amount of catalyst to the reaction vessel using a clean spatula.
-
-
Reaction Setup:
-
Add the catalyst to the reaction vessel, followed by other solid reagents, before introducing solvents.
-
If the reaction is to be run under an inert atmosphere, purge the vessel with nitrogen or argon after adding all reagents and before adding the solvent.
-
-
Post-Reaction:
-
Quench the reaction mixture safely according to the specific reaction protocol.
-
Be aware that palladium catalysts can sometimes ignite flammable solvents upon exposure to air after a reaction, especially if hydrogen is used. While this compound is a precatalyst, caution is still advised.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of palladium-containing waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Segregation of Waste:
-
Establish a designated, clearly labeled waste container for "Palladium-Containing Waste."
-
Separate solid waste (e.g., contaminated filter paper, silica gel) from liquid waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing palladium residues in a sealed, properly labeled container.
-
Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
-
Solid Waste:
-
Collect all solid waste, including contaminated consumables (gloves, weighing paper, spatulas), in a sealed bag or container.
-
Label the container clearly as "Solid Palladium-Containing Waste."
-
-
Final Disposal:
-
Arrange for the disposal of all palladium-containing waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of heavy metal waste.
-
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the handling and disposal workflows and the decision-making process for PPE selection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
